Product packaging for Ank3 protein(Cat. No.:CAS No. 169242-13-1)

Ank3 protein

Cat. No.: B1171773
CAS No.: 169242-13-1
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Description

The Ank3 protein, encoded by the ANK3 gene in humans, is a member of the ankyrin family of scaffolding proteins that function as critical adaptors, linking integral membrane proteins to the underlying spectrin-actin cytoskeleton . Ankyrin-G, the protein product of ANK3, is indispensable for establishing and maintaining specialized membrane domains, and plays a pivotal role in cellular activities such as motility, proliferation, and contact . Within the nervous system, Ank3 is a fundamental organizer of the axon initial segment (AIS) and nodes of Ranvier, where it clusters voltage-gated sodium channels and cell adhesion molecules like neurofascin to ensure neuronal polarity and proper initiation and propagation of action potentials . Due to its central role in neuronal signaling, ANK3 has been robustly implicated as a high-confidence risk gene in a spectrum of neuropsychiatric disorders through genome-wide association studies, including bipolar disorder, schizophrenia, and autism spectrum disorder . Furthermore, recent breakthroughs in precision psychiatry have identified ANK3 as a predictive genetic biomarker for treatment-resistant depression, successfully guiding clinical trials for novel therapeutics like the triple reuptake inhibitor liafensine . Beyond neuroscience, research has also explored the prognostic and immunological role of ANK3 expression across various human cancers . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

169242-13-1

Molecular Formula

C7H4F2N2

Synonyms

Ank3 protein

Origin of Product

United States

Molecular Architecture and Isoform Diversity of Ank3 Protein

Genetic Organization and Transcriptional Regulation of the ANK3 Gene

The ANK3 gene, which encodes the ANK3 protein (Ankyrin-G), is a large and complex genetic locus. In humans, it is situated on chromosome 10 at band 10q21.2, spanning a region of approximately 700 kilobases. wikipedia.orgnih.gov The gene's structure is characterized by numerous exons, including several alternative 5' leading exons that contain distinct transcription start sites. nih.gov

Transcriptional regulation of the ANK3 gene is intricate, giving rise to a multitude of transcript variants through alternative splicing. This process allows for tissue-specific and developmentally regulated expression of different ANK3 isoforms. genecards.org For instance, the use of specific 5' exons can direct the expression of certain transcripts exclusively to the brain, while others are more broadly expressed across various tissues. nih.gov This complex regulatory mechanism highlights the gene's capacity to produce a wide array of protein products, each potentially with specialized functions.

ANK3 Gene Details
Gene Name Ankyrin 3
Symbol ANK3
Human Chromosomal Location 10q21.2 wikipedia.org
Genomic Size ~700 kilobases nih.gov
Key Regulatory Feature Multiple alternative 5' exons and extensive alternative splicing nih.gov

Structural Domains of this compound

The this compound, like other members of the ankyrin family, possesses a characteristic modular structure composed of three principal domains. wikipedia.orgsfari.orgmaayanlab.cloud This conserved architecture is fundamental to its function as a scaffolding protein that links membrane proteins to the underlying cytoskeleton. genecards.org

N-terminal Ankyrin Repeat Domain

Located at the amino-terminus, this domain consists of a series of 24 consecutive ankyrin repeats that fold into a solenoid structure. nih.govresearchgate.netresearchgate.net This region is also referred to as the membrane-binding domain (MBD). researchgate.netbiorxiv.org Its primary function is to mediate interactions with a diverse array of integral membrane proteins, including ion channels, cell adhesion molecules, and transporters. researchgate.netnorthwestern.edu This interaction is crucial for anchoring these proteins at specific locations within the plasma membrane.

Central Spectrin-Binding Domain

Following the ankyrin repeats is the highly conserved central spectrin-binding domain (SBD). wikipedia.org This domain facilitates the connection between the membrane proteins (bound by the N-terminal domain) and the spectrin-actin cytoskeleton. researchgate.net The SBD is a supramodule composed of two ZU5 domains and a UPA domain, which together form a structural unit essential for high-affinity binding to β-spectrin. researchgate.netbiorxiv.orgresearchgate.net

C-terminal Regulatory Domain

The carboxy-terminal regulatory domain is the most variable region among ankyrin proteins and is subject to significant variation from alternative splicing. wikipedia.orggenecards.org This domain contains several functional motifs, including a death domain and a large unstructured region. nih.govresearchgate.net It is thought to play a regulatory role, capable of modulating the binding activities of the other two domains through intramolecular interactions. nih.gov

This compound Domains Key Features Primary Function
N-terminal Ankyrin Repeat Domain Contains 24 ankyrin repeats. nih.govresearchgate.netresearchgate.netBinds to various integral membrane proteins (e.g., ion channels, cell adhesion molecules). researchgate.netnorthwestern.edu
Central Spectrin-Binding Domain Composed of two ZU5 domains and one UPA domain. researchgate.netresearchgate.netLinks the protein to the underlying β-spectrin cytoskeleton. researchgate.netbiorxiv.org
C-terminal Regulatory Domain Least conserved region, contains a death domain. wikipedia.orgresearchgate.netModulates the binding affinities of the other domains. nih.gov

Alternative Splicing and Generation of this compound Isoforms

The ANK3 gene undergoes extensive alternative splicing, a key mechanism for generating the vast diversity of ankyrin-G isoforms observed in different tissues and at different developmental stages. researchgate.net This process involves the differential inclusion or exclusion of exons, resulting in multiple transcript variants that are translated into distinct protein isoforms with varied sizes and functions. wikipedia.orgnih.gov Research in the mouse heart, for example, has identified dozens of unique splice variants, underscoring the complexity of ANK3 expression. nih.gov

Identification and Characterization of Major Brain-Specific Isoforms (e.g., 190 kDa, 270 kDa, 480 kDa)

In the nervous system, three major ankyrin-G isoforms have been extensively characterized: 190 kDa, 270 kDa, and 480 kDa. nih.govresearchgate.netnih.govresearchgate.net These isoforms have distinct localizations and play specific roles in neuronal architecture and function.

190 kDa Ankyrin-G : This is considered the canonical isoform and is widely expressed in many tissues, including the brain. nih.gov Within neurons, the 190 kDa isoform is involved in regulating the morphology of dendritic spines and the trafficking of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov

270 kDa and 480 kDa Ankyrin-G : These larger "giant" isoforms are predominantly expressed in the nervous system. nih.gov Their generation is the result of alternative splicing of a single, large, vertebrate-specific exon. nih.govresearchgate.net These giant isoforms are essential for the assembly and maintenance of specialized neuronal domains, such as the axon initial segment (AIS) and the nodes of Ranvier. nih.govresearchgate.netnih.gov They act as master scaffolding proteins, orchestrating the clustering of voltage-gated ion channels and other proteins required for action potential initiation and rapid propagation. nih.govnih.gov The 480 kDa isoform, in particular, is critical for establishing the structure of the AIS. nih.gov

Major Brain-Specific ANK3 Isoforms Molecular Weight Key Characteristics and Functions
Canonical Ankyrin-G 190 kDaUbiquitously expressed; regulates dendritic spine morphology and NMDA receptor trafficking in the brain. nih.govnih.gov
Giant Ankyrin-G 270 kDaBrain-specific; generated from a large spliced exon; crucial for organizing axon initial segments and nodes of Ranvier. nih.govnih.govresearchgate.net
Giant Ankyrin-G 480 kDaBrain-specific; contains a longer version of the giant exon; essential for the assembly and structure of the axon initial segment. nih.govnih.govresearchgate.netnih.gov

Tissue-Specific and Developmentally Regulated Expression Patterns of ANK3 Isoforms

The expression of ANK3 isoforms is tightly regulated, with distinct patterns observed across different tissues and throughout development. This precise control over isoform expression underscores their specialized functions in various physiological contexts.

In the nervous system, the expression of the major Ankyrin-G isoforms is both spatially and temporally controlled. The 270 kDa and 480 kDa giant isoforms are predominantly expressed in neurons. nih.gov Specifically, the 480 kDa isoform is highly expressed in the cerebellum, while the 270 kDa isoform is more prominent in the frontal and cingulate cortex. nih.govresearchgate.net The 190 kDa isoform, on the other hand, is more ubiquitously expressed throughout the brain. nih.gov Developmentally, the expression of these isoforms changes. For instance, the 480 kDa isoform's expression in the axon initial segment (AIS) decreases after birth and stabilizes during adolescence, whereas the 190 kDa isoform's expression continuously increases from birth into adulthood. nih.gov

Beyond the brain, ANK3 isoforms are expressed in a variety of other tissues, including the heart, skeletal muscle, kidney, and lung. plos.org In cardiac tissue, multiple Ankyrin-G isoforms have been identified. plos.org Notably, a giant isoform of Ankyrin-G is enriched in the myocardium of young mice. nih.gov In the kidney, several isoforms ranging from 105 kDa to 215 kDa are present. rupress.org The 190 kDa isoform has been specifically identified in the kidney and lung. researchgate.net Furthermore, some smaller isoforms that lack the membrane-binding domain are found in tissues like macrophages, where they associate with intracellular vesicles rather than the plasma membrane. rupress.org

IsoformPrimary Tissue(s) of ExpressionDevelopmental Expression Pattern
480 kDa Brain (predominantly cerebellum)Expression decreases after birth and stabilizes during adolescence. nih.gov
270 kDa Brain (predominantly frontal and cingulate cortex)Relatively stable expression throughout life. nih.gov
190 kDa Brain (ubiquitous), Heart, Kidney, LungExpression continuously increases after birth and is maintained in adulthood. nih.gov
Giant AnkG MyocardiumEnriched in young mice. nih.gov
Smaller isoforms (e.g., 105, 120 kDa) Kidney, MacrophagesPresent in various tissues, with some localizing to intracellular compartments. rupress.org

Functional Implications of Isoform Variation in this compound

The diversity in the molecular architecture and expression patterns of ANK3 isoforms directly translates to a broad spectrum of functional specializations. These isoform-specific functions are critical for the proper organization and function of cells, particularly in excitable tissues like the brain and heart.

In neurons, the different Ankyrin-G isoforms have distinct and crucial roles in establishing and maintaining neuronal polarity and function. The giant 480 kDa and 270 kDa isoforms are master organizers of the axon initial segment (AIS) and nodes of Ranvier. nih.govportlandpress.com They are responsible for clustering voltage-gated sodium and potassium channels at these sites, which is essential for the initiation and propagation of action potentials. pnas.org The 480 kDa isoform also plays a role in stabilizing GABAergic synapses on the soma and AIS. nih.gov In contrast, the 190 kDa isoform is primarily located in dendritic spines, where it regulates spine morphology and the trafficking of NMDA receptors, playing a key role in synaptic plasticity. nih.govnih.govportlandpress.com

In cardiac muscle, Ankyrin-G is vital for normal heart function. It is required for the proper targeting of the voltage-gated sodium channel NaV1.5 to the intercalated discs of cardiomyocytes, which is crucial for cardiac excitability. oup.com The giant isoform of Ankyrin-G has been shown to be critical for normal cardiac electrical conduction and myocyte contractility, particularly in young animals. nih.gov The presence of multiple Ankyrin-G isoforms in the heart suggests a complex role in organizing different membrane domains within cardiomyocytes. plos.org

The functional diversity of ANK3 isoforms extends to other tissues as well. For example, smaller isoforms lacking the N-terminal ankyrin repeats, found in macrophages, are involved in intracellular trafficking by associating with lysosomes. rupress.orgresearchgate.net This highlights a departure from the canonical role of ankyrins in tethering proteins to the plasma membrane.

IsoformPrimary Cellular LocationKey Functions
480 kDa Axon initial segment (AIS), Nodes of Ranvier, Somatodendritic regionsMaster organizer of AIS and nodes of Ranvier, clustering of ion channels, stabilization of GABAergic synapses. nih.govportlandpress.com
270 kDa Axon initial segment (AIS), Nodes of RanvierOrganization of AIS and nodes of Ranvier, likely involved in oligodendrocyte function and myelination. nih.gov
190 kDa Dendritic spines, Postsynaptic densitiesRegulation of dendritic spine morphology, trafficking of NMDA receptors, synaptic plasticity. nih.govportlandpress.com
Giant AnkG (Cardiac) MyocardiumRegulates cardiac electrical conduction and myocyte contractility. nih.gov
Smaller isoforms Intracellular vesicles (e.g., lysosomes in macrophages)Involved in cellular trafficking. rupress.orgresearchgate.net

Subcellular Localization and Domain Specific Functions of Ank3 Protein

Axon Initial Segment (AIS) Organization and Maintenance

The AIS is a distinct compartment at the proximal end of the axon responsible for generating action potentials. mdpi.com Ankyrin-G is the primary architect of this domain, orchestrating the assembly and maintenance of the entire AIS structure. nih.govresearchgate.net Its presence is so critical that the genetic deletion or silencing of ANK3 results in a complete failure of AIS formation. researchgate.netnih.gov Ankyrin-G's modular structure allows it to act as a central scaffold, binding numerous partners and organizing the intricate molecular architecture of the AIS. nih.gov

Recruitment and Clustering of Voltage-Gated Ion Channels (e.g., NaV, Kv7.2/7.3)

A defining feature of the AIS is its high concentration of voltage-gated ion channels, a condition orchestrated by ankyrin-G. mdpi.com Ankyrin-G directly binds to and clusters specific voltage-gated sodium (NaV) channels (such as NaV1.1, NaV1.2, and NaV1.6) and potassium (KV) channels at this site. nih.gov

Notably, it anchors the KCNQ2/Kv7.2 and KCNQ3/Kv7.3 potassium channel subunits, which generate the M-current that helps to stabilize the neuronal resting potential and regulate repetitive firing. frontiersin.org The interaction is highly specific; a particular motif in the C-terminus of Kv7.2 and Kv7.3 is necessary for their binding to ankyrin-G and subsequent localization to the AIS. frontiersin.org Studies in knockout mice have demonstrated that the absence of ankyrin-G prevents the accumulation of Kv7.2/7.3 channels at the AIS. frontiersin.org This scaffolding function ensures the precise density and arrangement of ion channels required for efficient action potential initiation. mdpi.com

ANK3-Interacting Ion Channels at the Axon Initial Segment
Ion Channel FamilySpecific SubunitsFunction at AISReference
Voltage-gated Sodium (NaV)NaV1.1, NaV1.2, NaV1.6Action potential initiation (depolarization) nih.gov
Voltage-gated Potassium (KV)Kv7.2 (KCNQ2), Kv7.3 (KCNQ3)Stabilizes resting potential, regulates firing frequency frontiersin.org
Voltage-gated Potassium (KV)Kv1.1Modulates neuronal excitability nih.govau.dk

Anchoring of Cell Adhesion Molecules (e.g., Neurofascin, L1 Family)

Ankyrin-G is also responsible for anchoring specific cell adhesion molecules (CAMs) to the AIS, linking the membrane to the cytoskeleton. northwestern.edu Key among these are Neurofascin-186 (Nfasc186) and NrCAM, both members of the L1 family of immunoglobulins. nih.govnih.gov These CAMs are co-localized with ankyrin-G at the AIS. nih.gov

The interaction between ankyrin-G and Neurofascin is crucial for AIS integrity. biorxiv.org Neurofascin is initially mobile within the axonal membrane but becomes immobilized upon binding to ankyrin-G at the AIS. biorxiv.org This anchoring is mediated by a specific "FIGQY" motif within the cytoplasmic domain of Neurofascin. biorxiv.org Disruption of the ankyrin-G-Neurofascin complex leads to the disassembly of the AIS, demonstrating that this interaction is fundamental for the structural maintenance of this domain. biorxiv.org

Role in Establishing and Maintaining Neuronal Polarity and Axo-Dendritic Compartmentalization

The AIS serves as a critical barrier that maintains the molecular and functional distinction between the axon and the somatodendritic compartment. pnas.org Ankyrin-G is central to establishing and upholding this neuronal polarity. nih.govnih.gov It creates a diffusion barrier that restricts the lateral movement of proteins and lipids between the axon and the soma, ensuring that axonal and dendritic proteins are confined to their respective domains. nih.govharvard.edu

Regulation of Action Potential Initiation and Propagation at the AIS

By clustering a high density of NaV channels, ankyrin-G creates a region of low threshold for action potential initiation. mdpi.com The precise organization of these channels is essential for the neuron's ability to integrate synaptic inputs and fire action potentials efficiently. nih.gov The co-localization of Kv7 channels helps to regulate this excitability, preventing neuronal hyperactivity. frontiersin.org Disruption of the ankyrin-G scaffold at the AIS leads to deficits in action potential firing and a decrease in repetitive firing capabilities, underscoring its pivotal role in neuronal excitability. nih.gov

Nodes of Ranvier Assembly and Function

In myelinated axons, the nodes of Ranvier are short, uninsulated gaps in the myelin sheath. wikipedia.org Like the AIS, these nodes are highly enriched in voltage-gated ion channels and are essential for the rapid propagation of action potentials via saltatory conduction. wikipedia.orgstudy.com Ankyrin-G is a key organizing molecule at the nodes of Ranvier, performing a function analogous to its role at the AIS. northwestern.edunih.gov

Mediation of Ion Channel Localization for Saltatory Conduction

Ankyrin-G mediates the clustering of NaV channels and other essential proteins at the nodes of Ranvier. northwestern.edunih.gov This concentration of channels allows the action potential to be regenerated at each node, appearing to "jump" from one node to the next, a process known as saltatory conduction. wikipedia.orgstudy.com This method of propagation is significantly faster and more energy-efficient than the continuous conduction seen in unmyelinated axons. wikipedia.org

Ankyrin-G at the nodes interacts with NaV channels, CAMs like Neurofascin-186 and NrCAM, and links them to the underlying cytoskeleton via proteins such as βIV-spectrin. wikipedia.org While ankyrin-G has long been considered essential for nodal NaV channel clustering, some research indicates that in its absence, another ankyrin isoform, ankyrin-R, can partially compensate for this function at the nodes, though not at the AIS. nih.gov Nevertheless, ankyrin-G remains the primary scaffolding protein responsible for the molecular organization of the nodes of Ranvier, ensuring the fidelity of high-speed nerve impulse transmission. nih.govnih.gov

Summary of ANK3 Functions at Subcellular Domains
Subcellular DomainKey FunctionInteracting ProteinsFunctional ConsequenceReference
Axon Initial Segment (AIS)Master scaffold for assembly and maintenanceNaV channels, Kv7 channels, Neurofascin-186, NrCAM, βIV-spectrinAction potential initiation; Maintenance of neuronal polarity northwestern.edunih.govnih.gov
Nodes of RanvierClustering of ion channels and CAMsNaV channels, Neurofascin-186, NrCAM, βIV-spectrinSaltatory conduction (rapid action potential propagation) northwestern.eduwikipedia.orgnih.gov

Contribution to Myelination and Axo-Glial Interactions

Ankyrin-G is essential for the proper formation and maintenance of the nodes of Ranvier, which are critical for rapid saltatory conduction of action potentials along myelinated axons. northwestern.edunih.gov It acts as a master organizer at these sites, clustering voltage-gated sodium channels, cell adhesion molecules like neurofascin, and other cytoskeletal proteins. northwestern.edunih.gov In oligodendrocytes, the myelinating cells of the central nervous system, ankyrin-G facilitates the efficient assembly of paranodal junctions, the specialized axo-glial adhesions that flank the nodes of Ranvier. researchgate.netnih.gov This glial ankyrin-G is crucial for maintaining the structural integrity of these junctions, particularly with aging. nih.gov

PropertyDescription
Key Function in Myelination Organization of nodes of Ranvier and paranodal junctions.
Interacting Proteins at Nodes of Ranvier Voltage-gated sodium channels, Neurofascin-186, βIV-spectrin.
Role in Oligodendrocytes Facilitates the assembly of paranodal junctions.
Consequence of Disruption Impaired saltatory conduction and destabilization of axo-glial interactions. nih.govnih.gov

Synaptic Microdomain Organization

Recent studies have highlighted the critical role of ankyrin-G in the organization of both presynaptic and postsynaptic microdomains, influencing synaptic transmission and plasticity. nih.govnih.gov

Presynaptic Roles: Directing GABAergic Terminal Localization

Ankyrin-G is instrumental in directing the precise localization of inhibitory synapses from GABAergic interneurons onto the axon initial segment (AIS) of pyramidal neurons. nih.govnih.gov It organizes cell adhesion molecules at the AIS, which in turn recruit the presynaptic terminals of chandelier and basket cells. nih.gov This precise targeting is essential for regulating neuronal excitability. nih.govnih.gov

Postsynaptic Roles: Regulation of Dendritic Spine Morphology and Receptor Trafficking

In the postsynaptic compartment, the 190 kDa isoform of ankyrin-G is localized to dendritic spines, where it is vital for maintaining their morphology. portlandpress.comnih.govnorthwestern.edu It plays a significant role in regulating the stability of AMPA receptors at the synapse, thereby influencing glutamatergic synaptic transmission and plasticity. nih.govnorthwestern.edunih.gov Furthermore, the giant 480 kDa isoform of ankyrin-G is found at somatodendritic inhibitory synapses, where it interacts with GABARAP to stabilize GABA-A receptors by opposing their endocytosis, thus maintaining inhibitory tone. portlandpress.comnih.govnih.govnorthwestern.edunih.gov

Postsynaptic FunctionANK3 IsoformKey Interaction PartnersConsequence
Dendritic Spine Morphology190 kDaActin/β-spectrin cytoskeletonMaintenance of spine structure portlandpress.comnih.gov
AMPA Receptor Stability190 kDaGluA1 subunitsRegulation of synaptic strength nih.govnih.gov
GABA-A Receptor Stability480 kDaGABARAPMaintenance of inhibitory synapses nih.govnorthwestern.edunih.gov

Formation of Nanoscale Domains at Synaptic Junctions

Using super-resolution microscopy, ankyrin-G has been shown to form distinct nanoscale domains within the head and neck of dendritic spines. nih.gov These nanodomains are thought to function as perisynaptic scaffolds and diffusion barriers, contributing to the compartmentalization of biochemical signals and the precise regulation of synaptic function. northwestern.edunih.gov

Extraneuronal Localization and Functions

The functions of ANK3 are not limited to the nervous system. It is also a key organizational protein in various epithelial tissues and in the heart. nih.govsemanticscholar.org

Role in Epithelial Cell Polarity and Cell-Cell Adhesion

In epithelial cells, such as those in the renal tubules, ankyrin-G (also referred to as epithelial ankyrin) is crucial for establishing and maintaining cell polarity. nih.govsemanticscholar.org It localizes to the basolateral membrane, where it anchors the Na+/K+-ATPase and other ion transporters to the spectrin-based cytoskeleton, ensuring their proper polarized distribution. physiology.orgmolbiolcell.org Ankyrin-G also interacts with E-cadherin, a key component of adherens junctions, playing a role in cell-cell adhesion and the stability of the epithelial lateral membrane. nih.goveurekalert.org

TissueCellular LocalizationKey FunctionInteracting Proteins
Renal EpitheliumBasolateral membraneMaintenance of cell polarity, anchoring of ion transporters. nih.govphysiology.orgNa+/K+-ATPase, Fodrin, E-cadherin. molbiolcell.org
Cardiac Myocytes (Intercalated Disc)Intercalated discElectrical coupling and cell adhesion. nih.govelifesciences.orgNav1.5, βIV-spectrin, Plakophilin-2. nih.govelifesciences.org

Ankyrin-G is also a critical component of the intercalated discs in cardiomyocytes, the specialized junctions that connect adjacent heart muscle cells. nih.govfudan.edu.cn Here, it organizes a macromolecular complex that includes the voltage-gated sodium channel Nav1.5, which is essential for proper cardiac excitability and conduction. nih.govelifesciences.org By recruiting signaling molecules and anchoring them at the intercalated disc, ankyrin-G plays a vital role in ensuring the coordinated contraction of the heart. nih.gov

Contribution to Sarcolemma and Costamere Organization in Muscle Cells

The Ankyrin-3 (ANK3) protein, particularly its muscle-specific isoforms often referred to as ankyrins-G, plays a pivotal role in the structural organization and stabilization of the sarcolemma in striated muscle cells. nih.gov ANK3 is a key component of costameres, which are subsarcolemmal protein assemblies that physically couple the force-generating sarcomeres to the sarcolemma and the extracellular matrix. nih.govresearchgate.net These structures are crucial for maintaining the integrity of the plasma membrane during muscle contraction and stretching, and for transmitting forces laterally across the muscle fiber. researchgate.net

In skeletal muscle, ANK3 is required for the proper localization of dystrophin (DMD) and β-dystroglycan (betaDAG1) to the costamere. jensenlab.orgopentargets.org As a versatile adapter protein, ANK3 links integral membrane proteins and their associated complexes to the underlying spectrin-actin cytoskeleton. wikipedia.org Research has identified specific ANK3 isoforms in muscle that are generated through tissue-dependent alternative splicing. nih.gov For instance, a novel ankyrin-G isoform, Ank(G107), has been identified in rat skeletal muscle that localizes to the sarcolemma and the postsynaptic membrane. nih.gov

Further studies have elucidated the molecular interactions of ANK3 within the costamere. The muscle-specific Obscurin/Titin-Binding-related Domain (OTBD) of ankyrin-G has been found to bind to plectin and filamin C, two essential cytoskeletal organizing proteins. nih.gov The colocalization of ankyrin-G, plectin, and filamin C at the costameres of adult muscle fibers suggests that their interaction reinforces the stability of sarcolemma microdomains. nih.gov This establishes novel links between muscle-specific ankyrins and the dystrophin-associated glycoprotein and integrin-based protein complexes, thereby strengthening the connection between the sarcomere and the sarcolemma. nih.gov Immunofluorescence labeling has confirmed the association of ankyrins-G with the depths of the postsynaptic membrane folds and the sarcoplasmic reticulum. nih.gov

Table 1: ANK3 Interacting Proteins at the Sarcolemma and Costameres

Interacting Protein Function in Muscle Cells ANK3 Role
Dystrophin (DMD) Links the actin cytoskeleton to the dystrophin-associated protein complex (DAPC) at the sarcolemma. Required for proper costamere localization of DMD. jensenlab.orgopentargets.org
β-dystroglycan (betaDAG1) A transmembrane protein in the DAPC that connects the extracellular matrix to the cytoskeleton via dystrophin. Required for proper costamere localization of betaDAG1. jensenlab.orgopentargets.org
Plectin A cytolinker protein that stabilizes and integrates intermediate filaments with other cytoskeletal networks. Binds to the OTBD of ankyrin-G, reinforcing costamere stability. nih.gov
Filamin C An actin-binding protein crucial for the integrity of the Z-discs and myotendinous junctions. Binds to the OTBD of ankyrin-G, contributing to the cytoskeletal organization at the costamere. nih.gov
Spectrin (B1175318) A cytoskeletal protein that forms a network underlying the plasma membrane, providing mechanical support. ANK3 links membrane proteins to the spectrin-based skeleton. nih.gov

Involvement in Intracellular Organelle Dynamics

Beyond its critical role at the plasma membrane, ANK3 is also implicated in the dynamics and localization of intracellular organelles, with specific isoforms associating with distinct compartments like lysosomes and the Golgi apparatus. wikipedia.orgproteinatlas.org This suggests that different splice variants of ANK3 have specialized functions within the cell, extending beyond the membrane-cytoskeleton interface.

In addition to lysosomes, certain ANK3 isoforms are associated with the Golgi apparatus. opentargets.orgwikipedia.org It is suggested that a specific isoform (Isoform 5) may be a component of a Golgi-specific membrane cytoskeleton, where it likely associates with β-spectrin. opentargets.org This interaction could be important for maintaining the structural integrity of the Golgi complex, regulating vesicle trafficking, or anchoring other proteins to the Golgi membrane. The expression of ANK3 isoforms that lack the repeat domain and are diffusely distributed in the cytoplasm or associated with cytoplasmic structures further supports the idea that these variants are involved in intracellular functions distinct from plasma membrane organization. rupress.org

Table 2: Subcellular Localization of ANK3 Isoforms

Isoform Type Key Structural Feature Subcellular Location Putative Function
Full-length isoforms Contain N-terminal repeat domain, spectrin-binding domain, and C-terminal regulatory domain. Sarcolemma, Costameres, Postsynaptic Membrane. nih.govnih.gov Anchoring membrane proteins, organizing membrane domains, and linking to the cytoskeleton. jensenlab.org
Small isoforms (100/120 kD) Lack the N-terminal repeat domain. nih.gov Lysosomes (in macrophages). nih.gov Association with the lysosomal membrane; potential role in organelle positioning or function. nih.gov
Isoform 5 Specific variant. Golgi apparatus. opentargets.org May form part of a Golgi-specific membrane cytoskeleton with β-spectrin. opentargets.org

Molecular Interactions and Regulatory Mechanisms of Ank3 Protein

Protein-Protein Interaction Networks

Ankyrin-G's ability to act as a master organizer of membrane domains stems from its capacity to bind to a diverse array of proteins. These interactions are fundamental to its role in processes ranging from action potential initiation to synaptic plasticity.

Interaction with Spectrin-Actin Cytoskeleton

A primary function of ankyrin-G is to link integral membrane proteins to the underlying cytoskeleton. umich.edunorthwestern.edu This connection is primarily mediated through its highly conserved spectrin-binding domain, which directly interacts with β-spectrin isoforms. northwestern.edu This interaction is essential for tethering ankyrin-G's cargo to the actin cytoskeleton, thereby providing structural stability to the plasma membrane. northwestern.edu The ankyrin-G/spectrin (B1175318) complex is a cornerstone of the membrane-associated periodic skeleton, a structure critical for maintaining the integrity of specialized domains like the axon initial segment (AIS) and nodes of Ranvier. Disruption of the ankyrin-G interaction with the spectrin-actin cytoskeleton can lead to compromised neuronal function.

Binding to Voltage-Gated Ion Channels (Sodium, Potassium Channels)

Ankyrin-G is a master regulator of neuronal excitability through its interaction with and clustering of voltage-gated ion channels at the AIS and nodes of Ranvier. northwestern.edu It directly binds to voltage-gated sodium (Nav) channels, a process that is a prerequisite for their accumulation at these sites and for the initiation and propagation of action potentials. northwestern.edu Ankyrin-G also interacts with specific voltage-gated potassium (Kv) channels, such as the KCNQ2/3 (Kv7.2/Kv7.3) channels which generate the M-current. This interaction is crucial for their proper localization at the AIS, where they contribute to stabilizing the neuronal resting potential and preventing hyperactivity. Furthermore, ankyrin-G has been identified as a novel binding partner of the Kv1.1 channel, modulating its activity.

Association with Cell Adhesion Molecules (e.g., Neurofascin)

The establishment and maintenance of specialized neuronal domains also depend on the interaction of ankyrin-G with cell adhesion molecules (CAMs). A key interactor in this category is Neurofascin-186 (NF-186), a member of the L1-CAM family. frontiersin.org Ankyrin-G binds to NF-186, and this interaction is critical for the recruitment of ankyrin-G to the nodes of Ranvier and the subsequent clustering of ion channels. frontiersin.org This trimolecular complex of ankyrin-G, NF-186, and ion channels forms the core of the molecular machinery at these excitable domains.

Partnerships with Synaptic Proteins (e.g., SHANK, Homer1, GABARAP, KCC2)

Beyond the axon, specific isoforms of ankyrin-G, particularly the 190 kDa isoform, play significant roles at the postsynaptic density (PSD) through interactions with a variety of synaptic proteins. researchgate.netuniprot.org

SHANK: While a direct binding between ankyrin-G and SHANK proteins has not been definitively established, they are both key scaffolding proteins within the PSD and are functionally linked. researchgate.net They are often found in the same protein networks and are implicated in similar neuropsychiatric disorders. researchgate.net The ankyrin repeat domains of SHANK proteins are known to interact with cytoskeletal proteins like α-fodrin, suggesting a parallel role to ankyrin-G in linking synaptic components to the cytoskeleton. researchgate.net

Homer1: Ankyrin-G interacts with the synaptic scaffolding protein Homer1. nih.govbiorxiv.org This interaction is mediated by the recognition of a PPXXF motif within the 190 kDa isoform of ankyrin-G by the EVH1 domain of Homer1. researchgate.netwikipedia.org This binding is crucial for the maintenance of a stable pool of ankyrin-G in dendritic spines and for promoting spine head growth. nih.govresearchgate.net The interplay between ankyrin-G and Homer1 highlights a mechanism for regulating the structure and function of glutamatergic synapses. nih.govbiorxiv.org

GABARAP: Ankyrin-G directly interacts with the GABAA receptor-associated protein (GABARAP). nih.gov This interaction is vital for stabilizing GABAergic synapses at the AIS and soma of pyramidal neurons by reducing the endocytosis of GABAA receptors. researchgate.netnih.gov A single missense mutation (W1989R) in ANK3 can abolish this interaction, leading to reduced inhibitory signaling and pyramidal cell hyperexcitability. nih.gov

KCC2: Ankyrin-G is proposed to be an interaction partner for the K-Cl cotransporter 2 (KCC2), a key regulator of chloride homeostasis and GABAergic inhibition. nih.gov Studies suggest that this interaction may be regulated by TGF-β2 signaling and is important for the membrane abundance of KCC2. nih.gov

Interactions with Signaling Pathway Components (e.g., iASPP, Usp9x, DAGLα)

Ankyrin-G's function is further modulated by its association with components of intracellular signaling pathways.

iASPP: Co-immunoprecipitation coupled with mass spectrometry (CoIP-MS) has identified ankyrin-G (ANK3) as a potential interaction partner of the inhibitor of apoptosis-stimulating protein of p53 (iASPP). umich.eduunimi.it While a direct interaction is yet to be definitively proven, this finding suggests a potential link between ankyrin-G and the regulation of apoptosis and neurite development. umich.eduunimi.it

Usp9x: Ankyrin-G interacts with the deubiquitinase Usp9X. nih.govnih.gov This interaction is enhanced by the phosphorylation of Usp9X and leads to the deubiquitination and stabilization of ankyrin-G. nih.govnih.gov This regulatory mechanism is crucial for maintaining dendritic spine development and homeostasis of ankyrin-repeat domain-containing proteins. nih.gov

DAGLα: The postsynaptic 190 kDa isoform of ankyrin-G interacts with diacylglycerol lipase (B570770) alpha (DAGLα), a key enzyme in the endocannabinoid signaling pathway. northwestern.edu This interaction, which is enhanced by cAMP-mediated phosphorylation of DAGLα, helps to regulate dendritic spine morphology. northwestern.edu

Post-Translational Modifications and Their Functional Consequences

The function, localization, and interaction network of ankyrin-G are dynamically regulated by a variety of post-translational modifications (PTMs). These modifications act as molecular switches that fine-tune ankyrin-G's activity in response to cellular signals.

Interaction Partner ANK3 Isoform(s) Binding Domain/Motif on ANK3 Functional Consequence
β-Spectrin All major isoformsSpectrin-binding domainLinks membrane proteins to the actin cytoskeleton, provides structural stability.
Voltage-gated Na+ channels 270/480 kDaAnkyrin repeatsClustering at axon initial segment and nodes of Ranvier for action potential firing.
KCNQ2/3 (Kv7.2/7.3) channels 270/480 kDaAnkyrin repeatsLocalization to the axon initial segment, stabilization of resting potential.
Neurofascin-186 270/480 kDaAnkyrin repeatsRecruitment of ankyrin-G to nodes of Ranvier.
Homer1 190 kDaPPXXF motifPromotes dendritic spine growth and stabilizes ankyrin-G in spines. nih.govresearchgate.net
GABARAP 480 kDaC-terminal regionStabilizes GABAergic synapses by reducing GABAA receptor endocytosis. researchgate.netnih.gov
KCC2 Not specifiedNot specifiedProposed to regulate KCC2 membrane abundance. nih.gov
Usp9x 190 kDaAnkyrin repeatsDeubiquitination and stabilization of ankyrin-G, dendritic spine maintenance. nih.gov
DAGLα 190 kDaNot specifiedRegulation of dendritic spine morphology. northwestern.edu
iASPP Not specifiedNot specifiedPotential role in neurite development (identified by CoIP-MS). umich.eduunimi.it

Palmitoylation: Ankyrin-G undergoes S-palmitoylation, the attachment of a fatty acid to a cysteine residue. portlandpress.comgenecards.org Specifically, the Cys70 residue within the ankyrin repeat domain of the 190 kDa isoform is palmitoylated. portlandpress.combiorxiv.org This modification is critical for the proper localization and stability of ankyrin-G in dendritic spines and at dendritic plasma membrane nanodomains. portlandpress.combiorxiv.org The palmitoyl (B13399708) acyl transferase ZDHHC8 has been identified as a key enzyme that mediates the palmitoylation of the 190 kDa ankyrin-G, thereby increasing its stability in spine heads. frontiersin.orgresearchgate.net

Phosphorylation: Phosphorylation of ankyrin-G by various kinases plays a crucial role in regulating its interactions and functions. For instance, glycogen (B147801) synthase kinase 3 (GSK3) can phosphorylate ankyrin-G, which in turn influences microtubule dynamics through the downstream substrate CRMP2. nih.govnih.govresearchgate.net Repression of brain-specific ankyrin-G isoforms leads to increased GSK3 activity, suggesting that ankyrin-G is a key regulator of this pathway. nih.govnih.govresearchgate.net Furthermore, phosphorylation of the giant 480 kDa ankyrin-G at specific sites within its neurospecific domain is required for a conformational change that allows it to bind to βIV-spectrin, a critical step in the assembly of the AIS. researchgate.net

Ubiquitination: The stability and turnover of ankyrin-G are regulated by ubiquitination. Ankyrin-G can be polyubiquitinated, which typically targets proteins for degradation by the proteasome. nih.gov This process is counteracted by the deubiquitinase Usp9X, which removes ubiquitin chains from ankyrin-G. nih.govportlandpress.com The Usp9X-mediated deubiquitination of ankyrin-G stabilizes the protein, which is essential for maintaining the structural integrity of dendritic spines. nih.govportlandpress.com

Modification Site(s) Key Enzymes Functional Consequence
Palmitoylation Cys70 (in 190 kDa isoform)ZDHHC8Stabilizes localization in dendritic spines and at plasma membrane nanodomains. portlandpress.comfrontiersin.orgresearchgate.net
Phosphorylation Multiple sitesGSK3, Protein Kinase CK2Regulates interaction with binding partners (e.g., βIV-spectrin), influences microtubule dynamics. nih.govresearchgate.netnih.govresearchgate.net
Ubiquitination Lysine residuesE3 ligases (e.g., Cdc20/APC)Targets ankyrin-G for degradation, regulating its homeostasis. nih.gov
Deubiquitination Ubiquitinated lysinesUsp9XStabilizes ankyrin-G, crucial for dendritic spine maintenance. nih.govportlandpress.com

Phosphorylation-Dependent Regulation of ANK3 Function and Localization

Phosphorylation, the addition of a phosphate (B84403) group to a protein, is a key post-translational modification that dynamically regulates protein activity and interactions. portlandpress.com In the context of ankyrin-G, phosphorylation has been shown to influence its ability to bind with other proteins, thereby affecting its localization and function. For instance, the clustering of βIV-spectrin at the axon initial segment (AIS), which is crucial for the proper localization of voltage-gated sodium channels, is dependent on its interaction with ankyrin-G. portlandpress.com Phosphorylation of ankyrin-G can modulate this interaction, highlighting the importance of this modification in maintaining the integrity of the AIS. portlandpress.com

Palmitoylation as a Determinant of Membrane Association and Specificity

Palmitoylation, the reversible attachment of the fatty acid palmitate to cysteine residues, is another critical post-translational modification that governs the membrane association and localization of ankyrin-G. portlandpress.comresearchgate.net All major isoforms of ankyrin-G, including the 190, 270, and 480 kDa variants, undergo palmitoylation at a conserved cysteine residue (C70) within their membrane-binding domain. frontiersin.orgbiorxiv.org This modification is essential for the stable association of ankyrin-G with the plasma membrane. portlandpress.combiorxiv.org Structural analyses have revealed that palmitoylation facilitates the anchoring of ankyrin-G to the lipid membrane, creating a stable binding interface. frontiersin.orgbiorxiv.org In neurons, the palmitoylation of the 190 kDa isoform of ankyrin-G (AnkG-190) is crucial for its stabilization in dendritic spines and at dendritic plasma membrane nanodomains. frontiersin.orgresearchgate.net The mutation of this palmitoylation site impairs the function of AnkG-190 in dendritic spines. frontiersin.orgresearchgate.net

Ubiquitylation and its Impact on ANK3 Protein Stability and Trafficking

Ubiquitylation is a process where ubiquitin, a small regulatory protein, is attached to a substrate protein, often targeting it for degradation by the proteasome. cellsignal.comwikipedia.org This process is essential for maintaining protein homeostasis. thermofisher.com While direct evidence for the ubiquitylation of ANK3 and its impact on stability and trafficking is still emerging, the ubiquitin-proteasome pathway is a fundamental mechanism for regulating the levels of most short-lived proteins. cellsignal.com The process involves a cascade of enzymes (E1, E2, and E3) that ultimately attach ubiquitin to the target protein. wikipedia.org Polyubiquitination, the attachment of multiple ubiquitin molecules, typically signals for proteasomal degradation. cellsignal.comwikipedia.org Given the dynamic nature of ankyrin-G's function and localization, it is highly probable that its stability and turnover are, at least in part, regulated by the ubiquitin-proteasome system. For instance, the Ankrd13 family of proteins, which contain ubiquitin-interacting motifs, have been shown to regulate the lysosomal trafficking of ubiquitinated proteins. nih.gov

Transcriptional and Epigenetic Regulation of ANK3 Gene Expression

The expression of the ANK3 gene is tightly controlled by a complex interplay of transcriptional and epigenetic mechanisms, ensuring appropriate levels of ankyrin-G in different tissues and at different developmental stages.

Analysis of Promoter Regions and Transcription Factor Binding

The promoter region of the ANK3 gene contains binding sites for numerous transcription factors that regulate its expression. Analysis of the mouse ank3 gene promoter has identified multiple putative binding sites for the transcription factor NF-κB. researchgate.netresearchgate.net Chromatin immunoprecipitation (ChIP) assays have confirmed that the p65 subunit of NF-κB binds to the ank3 promoter, leading to increased gene expression. researchgate.netresearchgate.net Other transcription factors that are predicted to bind to the ANK3 promoter include AREB6, C/EBPalpha, C/EBPbeta, CUTL1, FOXC1, RORalpha2, Sox9, SRY, and STAT3. genecards.org Furthermore, a genetic variant in the promoter region of ANK3, rs184389434, has been identified and is predicted to create new binding sites for the transcription factors Erg-1, Ubx, and Oct-1. nih.gov

Regulation by MicroRNAs and Circular RNAs

Post-transcriptional regulation of ANK3 expression is mediated by microRNAs (miRNAs) and circular RNAs (circRNAs). MiRNAs are small non-coding RNAs that can bind to the 3'-untranslated region (3'-UTR) of messenger RNAs (mRNAs), leading to their degradation or translational repression. nih.gov A variant in the 3'-UTR of the ANK3 gene, ss825679002, has been found within a predicted microRNA binding site. nih.gov CircRNAs can act as "sponges" for miRNAs, sequestering them and thereby preventing them from binding to their target mRNAs. nih.govthno.orgresearchgate.net This interaction adds another layer of complexity to the regulation of ANK3 expression. While the specific circRNAs that regulate ANK3 are still under investigation, this mechanism is a known regulator of gene expression in various cellular processes. thno.orguva.nl

Influence of Environmental Factors on ANK3 Expression

Environmental factors, particularly stress, have been shown to influence the expression of the ANK3 gene. brown.edu Studies in mice have demonstrated that chronic stress can alter psychiatric-related behaviors in animals with reduced Ank3 expression, highlighting a gene-environment interaction. brown.edunih.gov In humans, early life stress has been associated with changes in the methylation status of the ANK3 gene, which can in turn affect its expression. nih.gov For example, exposure to prenatal stress in rats was associated with altered Ank3 methylation and mRNA levels. nih.gov Furthermore, an interaction between a functional variation in the ANK3 gene and obstetric complications has been observed to impact working memory in healthy adults, suggesting that early life adversity can modulate the effects of genetic predisposition on cognitive function. nih.gov High ANK3 expression in combination with severe childhood sexual abuse has been linked to a greater number of manic/hypomanic episodes and an earlier age of onset for the first episode in individuals with mental disorders. researchgate.net

Roles of Ank3 Protein in Cellular Physiology and Pathological Mechanisms

Regulation of Neuronal Excitability and Network Homeostasis

Ankyrin-G is considered the master organizer of the AIS. d-nb.infofrontiersin.org It is responsible for the clustering of essential ion channels and other proteins required for initiating the action potential. wikipedia.orgd-nb.info By anchoring voltage-gated sodium (NaV) and potassium (KV) channels to the AIS, Ankyrin-G ensures their high density at this location, which allows for a low threshold for action potential initiation. frontiersin.orgmdpi.comgrantome.com Specifically, the giant 480-kDa and 270-kDa isoforms of Ankyrin-G are required for the proper localization of NaV channels, KCNQ2/3 potassium channels, and the cell adhesion molecule Neurofascin-186 to the AIS. frontiersin.org

Disruption of Ankyrin-G function directly impacts a neuron's ability to fire action potentials. d-nb.info In mouse models where brain-specific isoforms of Ank3 are knocked out, the clustering of voltage-gated sodium channels at the AIS is impaired. wikipedia.org This leads to deficits in the initiation of action potentials and a decrease in repetitive firing in neurons, such as the Purkinje cells of the cerebellum. d-nb.infomit.edu Loss of Ankyrin-G in mice has been shown to disrupt action potential firing, highlighting its fundamental role in neurotransmission. nih.gov

Beyond its role in action potential initiation, Ankyrin-G is critical for maintaining the homeostatic balance between excitation and inhibition in neural circuits. nih.gov This is achieved through its function at both excitatory and inhibitory synapses.

The 480-kDa isoform of Ankyrin-G plays a significant role in stabilizing inhibitory GABAergic synapses. nih.govportlandpress.com It is localized at the AIS and somatodendritic regions of pyramidal neurons, where it interacts with the GABA-A receptor-associated protein (GABARAP) to prevent the endocytosis of GABA-A receptors. northwestern.edubiorxiv.orgnih.gov This action stabilizes the receptors at the cell surface, enhancing inhibitory tone and regulating neuronal excitability. northwestern.edubiorxiv.org A mouse model with a mutation that prevents the Ankyrin-G/GABARAP interaction showed a significant reduction in forebrain GABAergic synapses, leading to pyramidal cell hyperexcitability and disrupted network synchronization. nih.govresearchgate.net

Furthermore, different neuronal types express different ANK3 isoforms. Parvalbumin (PV) interneurons, a key type of inhibitory neuron, exclusively express ANK3 isoforms containing a specific segment (exon 1b). nih.gov In contrast, excitatory principal cells express other isoforms. nih.gov In mice deficient for the exon 1b-containing isoform, PV interneurons fail to properly cluster voltage-gated sodium channels at their AIS, leading to increased firing thresholds and reduced inhibitory output. nih.gov This isoform-specific disruption shifts the excitation-inhibition balance toward hyperexcitability, demonstrating a sophisticated mechanism by which ANK3 regulates circuit function. nih.govneurosciencenews.com

IsoformPrimary LocalizationKey Function in Neuronal Excitability
480 kDa Axon Initial Segment (AIS), Somatodendritic domainsAIS organization, Action potential initiation, Stabilization of GABAergic synapses. nih.govportlandpress.com
270 kDa Axon Initial Segment (AIS), Nodes of RanvierAIS organization, Action potential initiation. biorxiv.orgportlandpress.com
190 kDa Dendritic spines, Postsynaptic densityRegulation of glutamatergic synapses, Dendritic spine morphology. portlandpress.comnorthwestern.edu

Mechanisms in Neurodevelopment and Neurogenesis

Ankyrin-G is integral to the proper development of the nervous system, influencing processes from the migration of newborn neurons to the formation of complex synaptic connections. nih.gov It also plays a role in adult neurogenesis and helps establish neuronal polarity, ensuring the correct distinction between axons and dendrites. nih.govnih.gov

Ankyrin-G is implicated in guiding neurons to their correct locations and ensuring their axons find their proper targets during brain development. nih.gov While some evidence is speculative, it points to Ankyrin-G forming a complex with cell surface proteins like tenascin-M4, which is involved in these processes. d-nb.infonih.gov Given Ankyrin-G's core function of linking membrane proteins to the cytoskeleton, it may act as an anchor to stabilize proteins involved in migration and pathfinding at the cell surface. d-nb.infonih.gov

Further evidence comes from studies of the Ankyrin-G homolog in C. elegans, called unc-44, which is essential for the proper projection of axons to their targets. mit.edunih.gov Widespread disruption of axon pathfinding would have global effects on brain function. nih.gov

Ankyrin-G is crucial for the development and maintenance of dendrites and the formation of synapses (synaptogenesis). biorxiv.org The 190-kDa isoform, in particular, has an emerging role in the architecture of dendrites. nih.gov It localizes to dendritic spines, the small protrusions on dendrites that receive excitatory signals, and is vital for maintaining their morphology. biorxiv.orgnorthwestern.edu Studies show that Ankyrin-G is required for normal dendrite and spine structure in vivo, and the 190-kDa isoform specifically helps stabilize the dendritic arbor of pyramidal neurons. biorxiv.orgnih.gov Loss of Ankyrin-G in mouse models leads to a decrease in dendrite complexity and a reduction in dendritic spine numbers. nih.govresearchgate.net

In addition to its structural role, the 190-kDa isoform helps anchor AMPA receptors in dendritic spines, which is critical for excitatory synaptic transmission and plasticity. northwestern.edu The larger 480-kDa isoform contributes to synaptogenesis by stabilizing GABAergic inhibitory synapses. nih.gov Therefore, through its different isoforms, Ankyrin-G contributes to the proper formation and balance of both excitatory and inhibitory synapses. nih.gov

Protein PartnerFunction in ANK3 Complex
Voltage-gated Na+ channels Clustered at the AIS for action potential initiation. wikipedia.orgfrontiersin.org
KCNQ2/3 K+ channels Localized to the AIS to stabilize resting potential and regulate firing. frontiersin.org
βIV-spectrin Links Ankyrin-G to the actin cytoskeleton, stabilizing the AIS structure. frontiersin.orgfrontiersin.org
Neurofascin-186 A cell adhesion molecule clustered at the AIS, important for its integrity. d-nb.infofrontiersin.org
GABARAP Interacts with Ankyrin-G to stabilize GABA-A receptors at inhibitory synapses. biorxiv.orgnih.gov
AMPA receptors Anchored by the 190-kDa isoform in dendritic spines for excitatory transmission. northwestern.edu

Mechanistic Insights into ANK3-Associated Neuropsychiatric and Neurodevelopmental Disorders

Given its fundamental roles in neuronal excitability and development, it is not surprising that mutations and variants in the ANK3 gene are strongly associated with a range of neuropsychiatric and neurodevelopmental disorders, including bipolar disorder, schizophrenia, autism spectrum disorder (ASD), and intellectual disability. oup.comnorthwestern.eduoup.com The underlying mechanisms link the protein's cellular functions to the pathophysiology of these conditions.

Disruptions in ANK3 that lead to altered neuronal excitability are a key mechanism in bipolar disorder. genesight.com Since Ankyrin-G controls action potential firing, variants that impair this function can perturb the activity of neural circuits that regulate mood. nih.govgenesight.com The isoform imbalance between excitatory and inhibitory neurons provides a compelling model for how ANK3 variants confer risk. nih.gov Reduced function of the inhibitory-specific isoform can lead to a circuit-wide shift toward hyperexcitability, a state linked to mania-like behaviors and epilepsy. nih.govneurosciencenews.com This may explain why lithium, a primary treatment for bipolar disorder, can rescue some of the behavioral and cellular deficits in Ank3 mutant mice. biorxiv.orgnih.gov

For neurodevelopmental disorders like ASD and intellectual disability, the mechanisms likely involve Ankyrin-G's roles in neuronal migration, axon pathfinding, and the development of dendrites and synapses. oup.comnih.gov Inactivating mutations or loss-of-function variants in ANK3 are often associated with more severe neurodevelopmental phenotypes, including intellectual disability and hypotonia. nih.govoup.com These mutations can disrupt the fundamental wiring of the brain during development, leading to altered connectivity and cognitive deficits. nih.govoup.com For example, missense mutations identified in individuals with autism and inactivating mutations in patients with severe cognitive deficits suggest that proper Ankyrin-G function is critical for intellectual development. oup.comoup.com The disruption of dendritic spine architecture and synaptic balance caused by dysfunctional Ankyrin-G provides a direct cellular basis for the cognitive and behavioral abnormalities seen in these disorders. biorxiv.orgnih.gov

Molecular Dysregulation in Bipolar Disorder Pathophysiology

The gene ANK3, which encodes the protein ankyrin-G, has been consistently identified as a significant risk factor for bipolar disorder (BD) through numerous genome-wide association studies (GWAS). d-nb.inforesearchgate.net While the precise mechanisms are still under investigation, research points towards dysregulation of ankyrin-G expression and function as a key contributor to the pathophysiology of BD.

Ankyrin-G is a scaffold protein crucial for the proper functioning of neurons. d-nb.info It plays a vital role in organizing specialized domains within neurons, such as the axon initial segment (AIS) and nodes of Ranvier, by clustering essential ion channels. d-nb.infonorthwestern.edu This organization is fundamental for initiating and propagating action potentials, the electrical signals that allow neurons to communicate.

Several studies suggest that alterations in ANK3 expression contribute to BD. Risk alleles for BD are often found in the upstream region of the gene, suggesting an impact on its expression. pnas.org In fact, lower expression of ANK3 has been reported in the superior temporal gyrus of individuals with schizophrenia, a related psychiatric disorder. d-nb.info Furthermore, research has identified a rare, protective splice-site variant in a minor isoform of ANK3 that is associated with a lower risk of both bipolar disorder and schizophrenia. researchgate.net This finding implies that elevated expression of this particular isoform may be a risk factor for these disorders. researchgate.net

Animal models have provided further evidence for the role of ankyrin-G in behaviors relevant to BD. Mice with a conditional disruption of ANK3 in the pyramidal neurons of the adult forebrain exhibit behaviors reminiscent of human mania, which can be alleviated by mood-stabilizing drugs. pnas.org These mice also show a switch to depression-like behaviors after experiencing chronic stress, mirroring the mood episodes seen in human BD. pnas.orgbrown.edu

The molecular basis for these behavioral changes appears to lie in the disruption of neuronal circuitry. The loss of ankyrin-G in these mouse models leads to the disorganization of the AIS in pyramidal neurons, including the loss of voltage-gated sodium and potassium channels. pnas.org This disruption is thought to lead to increased neuronal activity and disinhibition within cortical microcircuits. pnas.org

Contribution to Schizophrenia-Related Synaptic Dysfunction

The ANK3 gene is also a shared risk factor for schizophrenia, suggesting common pathological mechanisms with bipolar disorder. brown.edu Research indicates that ankyrin-G plays a significant role in synaptic function, and its dysregulation likely contributes to the synaptic deficits observed in schizophrenia.

Ankyrin-G is not only present at the axon initial segment but also in dendritic spines, the postsynaptic sites of excitatory glutamatergic synapses. northwestern.edunih.gov Here, it is integral to the maintenance of spine morphology and the proper functioning of AMPA receptors, which are crucial for synaptic transmission and plasticity. northwestern.edunih.gov

Studies have shown that reduced expression of ankyrin-G can impair AMPA receptor-mediated synaptic transmission and lead to the destabilization of dendritic spines. nih.gov Using super-resolution microscopy, researchers have observed that ankyrin-G forms distinct nanodomains within the spine head and neck, where it acts as a scaffold and a barrier to regulate the structure and function of mushroom spines. nih.gov

In the context of schizophrenia, alterations in these ankyrin-G-dependent processes could lead to the synaptic pathology that is a hallmark of the disorder. nih.govnih.gov For instance, postmortem studies of individuals with schizophrenia have revealed reduced expression of ankyrin-G protein in the axon initial segments of pyramidal neurons in the prefrontal cortex. pnas.org This reduction is associated with a loss of afferent GABAergic cartridge synapses, which are inhibitory synapses that regulate the activity of pyramidal neurons. pnas.org This loss of inhibition, or "disinhibition," is thought to contribute to the cognitive and psychotic symptoms of schizophrenia. pnas.org

Furthermore, genetic risk factors for schizophrenia have been linked to anxiolytic behavior in animal models, and some of these genes are involved in neuronal development and the maintenance of neuronal function. researchgate.net Given the multifaceted role of ankyrin-G in both neuronal structure and synaptic function, its dysregulation is a key area of investigation for understanding the synaptic basis of schizophrenia.

Mechanisms in Autism Spectrum Disorder and Intellectual Disability

Mutations in the ANK3 gene have been linked to a range of neurodevelopmental disorders, including autism spectrum disorder (ASD) and intellectual disability (ID). northwestern.edunih.gov The underlying mechanisms involve disruptions to the fundamental roles of ankyrin-G in neuronal development, connectivity, and signaling. northwestern.edunih.gov

Ankyrin-G is essential for the proper formation and function of the axon initial segment (AIS), which is critical for establishing and maintaining neuronal polarity and for initiating action potentials. northwestern.edu It also plays a role at the nodes of Ranvier, ensuring rapid signal transmission in myelinated axons, and at the postsynaptic density, where it influences synaptic transmission and plasticity. northwestern.edu Disruption of these functions can impair neuronal communication, potentially leading to the cognitive and behavioral abnormalities seen in ASD and ID. northwestern.edu

The specific clinical presentation can vary depending on the nature and location of the ANK3 variant. nih.gov For instance, heterozygous missense variants in ANK3 have been associated with ASD, while more severe neurodevelopmental phenotypes, including ID, are often caused by loss-of-function variants that can be either autosomal dominant or recessive, depending on the affected isoform. nih.gov

A study of 27 individuals with ANK3 variants revealed a spectrum of clinical features, including:

Language delay (92%) kuleuven.be

Intellectual disability (78%) kuleuven.be

Autism spectrum disorder (76%) kuleuven.be

Motor delay (68%) kuleuven.be

Hypotonia (65%) kuleuven.be

Attention deficit hyperactivity disorder (ADHD) (57%) kuleuven.be

Sleep disturbances (50%) kuleuven.be

Aggressivity/self-injury (37.5%) kuleuven.be

Epilepsy (35%) kuleuven.be

Interestingly, the phenotype for individuals with biallelic variants was generally more severe than for those with monoallelic variants. kuleuven.be Ataxia was observed in three individuals with biallelic variants but in none with monoallelic variants. kuleuven.be The majority of monoallelic variants were predicted to result in a truncated protein, while biallelic variants were almost exclusively missense mutations. kuleuven.be

These findings suggest that different types of mutations affecting various isoforms of the ankyrin-G protein can lead to a wide array of neurological and neurodevelopmental symptoms, creating a genotypic-phenotypic continuum. nih.gov

Involvement in Epilepsy and Seizure Susceptibility

The ANK3 protein is implicated in the pathophysiology of epilepsy and seizure susceptibility, primarily through its role in regulating neuronal excitability. epilepsynewstoday.comneurosciencenews.com An imbalance in the expression of different ankyrin-G isoforms can disrupt the delicate equilibrium between excitatory and inhibitory signals in the brain, leading to the excessive neuronal firing characteristic of seizures. epilepsynewstoday.comneurosciencenews.com

Research has shown that different isoforms of ankyrin-G are expressed in different types of neurons. neurosciencenews.comnih.gov Specifically, inhibitory interneurons, particularly parvalbumin-positive (PV) interneurons, predominantly express an isoform of ankyrin-G containing exon 1b. nih.gov In contrast, excitatory principal cells express an isoform with exon 1e, or a combination of both. nih.gov

A key finding is that a reduction in the expression of the exon 1b-containing isoform, which has been associated with bipolar disorder, selectively affects PV interneurons. nih.gov In mice deficient for this isoform, these inhibitory neurons exhibit a lack of voltage-gated sodium channels at their axon initial segments. nih.gov This leads to an increased firing threshold and a reduced dynamic range of action potentials, effectively diminishing their inhibitory output. nih.gov

This loss of inhibition, while excitatory neurons remain unaffected, results in a state of excessive circuit sensitivity and output. epilepsynewstoday.comneurosciencenews.com Mouse models lacking this "inhibitory" version of ANK3 not only display behaviors analogous to bipolar disorder but also experience severe epileptic seizures and have an increased risk of sudden death. epilepsynewstoday.comnih.gov

Further supporting this mechanism, mice with a specific deletion of ankyrin-G in PV interneurons show a dose-dependent epilepsy phenotype, providing strong evidence that the loss of ankyrin-G function in these inhibitory cells is a primary cause of the seizures. nih.govresearchgate.net

The following table summarizes the key findings regarding ANK3's involvement in epilepsy:

FindingConsequenceReference
Differential expression of ANK3 isoforms in inhibitory and excitatory neurons.Specific vulnerability of inhibitory interneurons to certain ANK3 mutations. nih.gov
Reduced expression of the exon 1b-containing ANK3 isoform.Impaired function of parvalbumin-positive interneurons. nih.gov
Lack of voltage-gated sodium channels at the axon initial segment of PV interneurons.Increased firing threshold and decreased inhibitory output. nih.gov
Imbalance between excitatory and inhibitory signaling.Excessive circuit sensitivity leading to seizures. epilepsynewstoday.comneurosciencenews.com

Links to Anxiety-Related Behaviors and Mood Dysregulation

The this compound plays a significant role in the regulation of anxiety-related behaviors and mood, with evidence suggesting that alterations in its expression can lead to distinct behavioral phenotypes. brown.edunih.gov Studies in animal models have demonstrated a complex relationship between ANK3 levels and anxiety, with some findings indicating that reduced ANK3 can lead to decreased anxiety, while other contexts show a predisposition to anxiety-like and depression-like behaviors. brown.edukarger.com

In one line of research, reducing the expression of Ank3 in the dentate gyrus of the hippocampus in mice resulted in a specific and consistent phenotype characterized by decreased anxiety-related behaviors. brown.edunih.gov These mice also exhibited increased activity during the light phase, a behavior that was normalized by chronic treatment with the mood stabilizer lithium. brown.edunih.gov Similarly, heterozygous Ank3 knockout mice, which have reduced brain-specific isoforms of the protein, also showed reduced anxiety and an increased motivation for reward. brown.edu

However, the behavioral effects of reduced Ank3 expression appear to be highly dependent on environmental factors, particularly stress. When these same heterozygous Ank3 knockout mice were subjected to chronic stress, their behavioral traits shifted towards depression-related features. brown.edu These mice also had elevated levels of serum corticosterone, suggesting that reduced Ank3 expression is associated with heightened stress reactivity. brown.edunih.gov

Other studies have reported findings that seem to contrast with the anxiolytic effects of reduced Ank3. For instance, some research has found that heterozygous Ank3 knockout mice show increased anxiety in certain behavioral tests. researchgate.net Furthermore, mice with a heterozygous disruption of a specific Ank3 exon that is highly expressed in the cerebellum initially showed some evidence of reduced novelty-induced anxiety but developed an anxiety-like and depression-like phenotype after prolonged social isolation stress. karger.com

This suggests that the role of ANK3 in anxiety and mood is not straightforward and is likely influenced by the specific isoform affected, the brain region involved, and the presence of environmental stressors. The interplay between genetic predisposition due to ANK3 variants and environmental factors like stress is a key area of investigation for understanding the development of mood and anxiety disorders. brown.edukarger.com

Roles in Other Biological Processes (excluding clinical outcomes)

Contribution to Cardiac Electrophysiology via Ion Channel Targeting

The this compound, ankyrin-G, plays a critical role in cardiac electrophysiology by targeting and stabilizing key ion channels at specific membrane domains within cardiomyocytes. ahajournals.orgnih.gov This function is essential for the proper initiation and propagation of the cardiac action potential, and disruptions in ankyrin-G-mediated pathways can lead to abnormal heart rhythms. ahajournals.orgphysiology.org

Ankyrin-G is highly expressed at the intercalated discs and T-tubules of ventricular cardiomyocytes. wikipedia.org At these locations, it directly associates with and targets the cardiac voltage-gated sodium channel, Nav1.5, which is responsible for the rapid upstroke of the action potential. nih.govahajournals.org The interaction between ankyrin-G and Nav1.5 is crucial for the proper membrane expression and localization of the channel. ahajournals.org

Studies have shown that a reduction in ankyrin-G expression in primary cardiomyocytes leads to a significant decrease in sodium current density. ahajournals.org In mouse models with a cardiac-specific deletion of ankyrin-G, there is decreased expression and membrane localization of Nav1.5, resulting in bradycardia, conduction abnormalities, and an increased susceptibility to ventricular arrhythmias when challenged with sodium channel antagonists. ahajournals.org

The following table details the key proteins involved in the ankyrin-G-dependent regulation of cardiac electrophysiology:

ProteinGeneFunction in the HeartInteraction with Ankyrin-GReference
Ankyrin-GANK3Scaffolding protein that targets ion channels to specific membrane domains.Forms a complex with Nav1.5 and βIV spectrin (B1175318) at the intercalated disc. ahajournals.orgnih.gov
Nav1.5SCN5AVoltage-gated sodium channel responsible for the rapid upstroke of the cardiac action potential.Directly binds to ankyrin-G, which is required for its proper membrane localization and function. nih.govahajournals.orgwikipedia.org
βIV spectrinCytoskeletal protein.Recruited by ankyrin-G to the intercalated disc, where it helps target CaMKIIδ. ahajournals.org
CaMKIIδCalcium/calmodulin-dependent protein kinase II delta; phosphorylates Nav1.5 to modulate its activity.Targeted to the intercalated disc via the ankyrin-G/βIV spectrin complex, allowing for local regulation of Nav1.5. ahajournals.org

Furthermore, ankyrin-G is involved in a larger signaling platform at the intercalated disc. It recruits βIV spectrin, which in turn targets CaMKIIδ, a kinase that phosphorylates Nav1.5 and modulates its activity. ahajournals.org This entire complex ensures the precise local regulation of sodium channel function, which is vital for maintaining normal cardiac excitability. ahajournals.org

Influence on Renal Ion Transport and Homeostasis

The this compound, also known as Ankyrin-G, is a crucial scaffolding protein that plays a significant role in the physiology of the kidney, particularly in maintaining ion transport and homeostasis. nih.govgenominfo.org It achieves this by linking various ion channels and transporters to the spectrin-based cytoskeleton within specific membrane domains of renal epithelial cells. tandfonline.comnih.gov The expression of different ANK3 spliceoforms varies between the proximal and distal tubules, suggesting distinct organizational roles for the Na-K-ATPase and other transport proteins in different segments of the nephron. nih.gov

In the distal nephron, ANK3 is instrumental in regulating sodium reabsorption. nih.govnih.gov It directly influences the activity of the epithelial sodium channel (ENaC), which is a rate-limiting step for sodium entry. nih.govnih.gov Studies have demonstrated that an increase in ANK3 expression leads to a higher number of ENaC channels at the apical surface of collecting duct cells, thereby enhancing sodium transport. nih.gov This regulatory action is not due to changes in the driving force for sodium but rather through the modulation of ENaC insertion from recycling pathways. nih.gov Specifically, ANK3 does not affect the delivery of ENaC from biosynthetic pathways or its removal via endocytosis, but it does alter its insertion from constitutive recycling pathways. nih.gov This mechanism provides a basis for the role of ANK3 in regulating sodium transport in the distal kidney. nih.gov

Furthermore, ANK3 is involved in the homeostasis of other ions, such as magnesium. It regulates the activity of the KCNA1 (Kv1.1) potassium channel in response to dietary magnesium levels, which in turn contributes to the regulation of renal magnesium reabsorption. uniprot.orguniprot.org ANK3 also interacts with and organizes other key transport proteins. For instance, it is believed to be essential for the basolateral sorting of the Na+/K+-ATPase and the ammonium (B1175870) transporter RhBG. nih.gov In the whole kidney, several spliceoforms of ANK3 have been identified, with the larger 200/215 kDa forms being more abundant in the distal tubules compared to the proximal tubules. nih.gov This differential expression suggests that the organization of Na-K-ATPase may differ between these two regions of the nephron. nih.gov

Ion Channel/Transporter Function in the Kidney Interaction with ANK3
Epithelial Sodium Channel (ENaC) Rate-limiting step for Na+ reabsorption in the distal nephron. nih.govnih.govANK3 regulates the number of ENaC channels at the apical membrane by altering their insertion from recycling pathways. nih.gov
Na+/K+-ATPase Establishes and maintains the sodium gradient across the cell membrane. nih.govtandfonline.comANK3 is thought to be essential for the basolateral sorting of Na+/K+-ATPase. nih.gov The larger ANK3 spliceoforms (200/215 kDa) bind to Na-K-ATPase. nih.gov
KCNA1 (Kv1.1) Potassium channel involved in renal Mg2+ reabsorption. uniprot.orguniprot.orgANK3 regulates KCNA1 channel activity in response to dietary magnesium levels. uniprot.orguniprot.org
RhBG (Ammonium Transporter) Involved in ammonia (B1221849) transport.ANK3 may be essential for the basolateral sorting of RhBG. nih.gov

Mechanistic Role in Cancer Progression (e.g., Cell Proliferation, Invasion, Metastasis, Epithelial-Mesenchymal Transition)

The this compound has a multifaceted and often contradictory role in the progression of various cancers, influencing processes such as cell proliferation, invasion, metastasis, and the epithelial-mesenchymal transition (EMT). genominfo.orgnih.govfrontiersin.org Its expression levels and functional consequences can vary significantly depending on the cancer type. genominfo.orgfrontiersin.org

In some cancers, ANK3 acts as a tumor suppressor. genominfo.org For instance, in papillary thyroid carcinoma (PTC), ectopic expression of ANK3 has been shown to suppress invasion and migration, increase apoptosis, and inhibit tumor growth both in vitro and in vivo. frontiersin.org This anti-oncogenic role is partly achieved by enhancing E-cadherin expression, which in turn suppresses the EMT process. frontiersin.org Similarly, in kidney renal clear cell carcinoma (KIRC), ANK3 expression is significantly decreased compared to normal tissue, and low expression is associated with poorer survival outcomes. genominfo.org

Conversely, in prostate cancer, the role of ANK3 is more complex. nih.gov While silencing ANK3 reduces cell proliferation in an androgen receptor (AR)-independent manner by causing a delay in the S to G2/M phase transition of the cell cycle, it paradoxically increases cell invasion through an AR-dependent mechanism. nih.govresearchgate.net ANK3 expression is upregulated in high-grade prostatic intraepithelial neoplasia and localized prostate cancer but is downregulated in the castration-resistant stage. nih.gov

The involvement of ANK3 in the epithelial-mesenchymal transition is a key aspect of its role in cancer. frontiersin.orgfrontiersin.org EMT is a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which enhances their migratory and invasive capabilities. frontiersin.org Downregulation of ANK3 is associated with the loss of E-cadherin, a hallmark of EMT. nih.gov This loss of ANK3 can lead to increased resistance to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix), a critical step for metastasis. nih.govresearchgate.net The mechanism involves the protein NRAGE, which, when not sequestered by ANK3, can translocate to the nucleus and suppress the expression of the pro-apoptotic p14ARF gene. nih.gov

Cancer Type Effect of ANK3 Expression/Activity Associated Mechanisms
Papillary Thyroid Carcinoma (PTC) Suppresses invasion, migration, and tumor growth; increases apoptosis. frontiersin.orgEnhances E-cadherin expression, leading to suppression of EMT. frontiersin.org
Kidney Renal Clear Cell Carcinoma (KIRC) Decreased expression is associated with poorer survival. genominfo.orgThe precise mechanisms are still under investigation, but it is suggested to have a tumor-suppressive function. genominfo.org
Prostate Cancer Silencing ANK3 reduces cell proliferation but increases cell invasion. nih.govProliferation reduction is AR-independent; invasion increase is AR-dependent. nih.gov
General Role in EMT Downregulation is linked to loss of E-cadherin and increased anoikis resistance. nih.govInvolves the NRAGE protein and suppression of p14ARF. nih.gov

Interaction with Androgen Receptor Signaling Pathways in Cellular Models

ANK3 has been identified as a significant modulator of androgen receptor (AR) signaling, particularly in the context of hormone-dependent cancers like prostate and breast cancer. nih.govnih.govresearchgate.net The interaction is complex, with ANK3 influencing AR stability and the downstream cellular processes in a manner that can be either tumor-promoting or suppressive depending on the cellular context. genominfo.orgnih.gov

In prostate cancer cell models, ANK3 has been shown to be a regulator of AR protein stability. nih.govresearchgate.net While the silencing of ANK3 leads to a decrease in cell proliferation, it concurrently enhances cell invasion in an AR-dependent manner. nih.govresearchgate.net This suggests that the loss of ANK3, while impeding cell cycle progression, may cooperate with AR signaling to promote a more aggressive, invasive phenotype. nih.gov This dual role highlights the intricate relationship between ANK3 and AR pathways in prostate cancer progression.

In androgen receptor-positive breast cancer, ANK3 expression is also linked to the AR signaling pathway and patient prognosis. nih.govresearchgate.net Studies have shown that high ANK3 expression in tumors with high AR protein levels is associated with better outcomes. nih.gov This suggests that in this context, ANK3 may function as a favorable prognostic marker, possibly by modulating AR activity in a way that leads to a less aggressive tumor phenotype. nih.govresearchgate.net

The mechanistic basis for the interaction between ANK3 and the AR signaling pathway is thought to involve the scaffolding function of ANK3. nih.gov As a protein that anchors various cellular components to the cytoskeleton, ANK3 could influence the localization, stability, and transcriptional activity of the androgen receptor. nih.govresearchgate.net The deregulation of ANK3 expression, therefore, has significant implications for the response of cancer cells to androgen-targeted therapies. nih.gov

Cellular Model Key Findings on ANK3-AR Interaction Functional Outcome
Prostate Cancer Cells ANK3 regulates AR protein stability. nih.govresearchgate.netSilencing ANK3 increases cell invasion in an AR-dependent manner. nih.govresearchgate.net
Androgen Receptor-Positive Breast Cancer Cells ANK3 expression is related to the AR signaling pathway. nih.govresearchgate.netHigh ANK3 expression is associated with good prognosis in patients with high AR protein expression. nih.gov

Research Methodologies and Model Systems in Ank3 Protein Studies

Genetic and Genomic Approaches

Genetic and genomic strategies have been pivotal in identifying ANK3 as a significant gene in human health and disease, particularly in the context of neuropsychiatric disorders. These approaches analyze the human genome to find variations in the ANK3 gene that are associated with specific conditions.

Genome-Wide Association Studies (GWAS) are an unbiased method used to scan the entire genome for common genetic variants, known as single-nucleotide polymorphisms (SNPs), that occur more frequently in individuals with a particular disease compared to those without. Multiple GWAS have robustly implicated ANK3 as a primary susceptibility gene for bipolar disorder. frontiersin.orgnih.gov These studies have identified several specific SNPs within the ANK3 gene that are strongly associated with an increased risk for the disorder. researchgate.net For instance, the intronic SNP rs10994336 has been one of the most consistently replicated findings in bipolar disorder GWAS across various populations. frontiersin.orgresearchgate.netresearchgate.net Another SNP, rs9804190, located about 340 kb away from rs10994336, has also been identified as an independent risk factor for bipolar disorder, suggesting that different variations within the same gene can contribute to disease risk, a phenomenon known as allelic heterogeneity. nih.govresearchgate.netnih.gov While initially discovered in relation to bipolar disorder, ANK3 variants have also been associated to a lesser extent with schizophrenia. pnas.org

Variant (SNP)Associated DisorderKey FindingsSource
rs10994336Bipolar DisorderOne of the most replicated risk variants for bipolar disorder identified in multiple GWAS meta-analyses. frontiersin.orgresearchgate.netresearchgate.net The risk 'T' allele is associated with altered executive function and DNA methylation patterns. frontiersin.org frontiersin.orgnih.govnih.gov
rs9804190Bipolar DisorderIdentified as a risk marker for bipolar disorder in early GWAS and confirmed as an independent risk factor from rs10994336. nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov

While GWAS are effective at finding common variants, whole-exome sequencing (WES) and whole-genome sequencing (WGS) are powerful techniques for discovering rare or novel genetic variants. WES focuses on sequencing the protein-coding regions of genes (exons), whereas WGS sequences nearly the entire genome. These methods have expanded the spectrum of conditions linked to ANK3 mutations. For example, WES performed in families with multiple affected individuals identified a rare, heterozygous missense variant (c.4403G>A; p.R1468H) in ANK3 that was significantly associated with intracranial aneurysms. frontiersin.org In the field of neurodevelopmental disorders, WES identified a novel homozygous missense variant (c.178T>C; p.Tyr60His) in a family where the affected individual presented with intellectual disability, developmental delay, and seizures. scispace.com Further studies have used WES to identify novel heterozygous loss-of-function variants in individuals with a range of neurodevelopmental phenotypes, highlighting a potential genotype-phenotype correlation based on the type and location of the mutation. nih.gov WGS has also been employed to screen both coding and non-coding regions of ANK3 in bipolar disorder patients to identify potential causative variants beyond those found by GWAS. researchgate.net

Sequencing MethodIdentified Variant TypeAssociated Phenotype/DisorderKey FindingsSource
Whole-Exome Sequencing (WES)Rare heterozygous missense variant (p.R1468H)Intracranial AneurysmVariant predicted to be in the spectrin-binding domain, potentially weakening artery walls. frontiersin.org frontiersin.org
Whole-Exome Sequencing (WES)Novel homozygous missense variant (p.Tyr60His)Intellectual Disability, Seizures, AtaxiaVariant co-segregated with the disease phenotype within the family and was predicted to be deleterious. scispace.com scispace.com
Whole-Exome Sequencing (WES)Heterozygous loss-of-function (frameshift, nonsense)Neurodevelopmental DisordersIdentified novel variants affecting all major brain isoforms, associated with a variable spectrum of clinical severity. nih.gov nih.gov
Trio Whole-Exome Sequencing (WES)De novo mosaic nonsense variant (p.Glu1949*)Speech Delay, Autism Spectrum DisorderFirst reported case of a pathogenic mosaic ANK3 variant, confirmed at a 22% allelic fraction. researchgate.net researchgate.net

Epistasis, or gene-gene interaction, occurs when the effect of one gene is modified by one or more other genes. Given that complex disorders like bipolar disorder are influenced by multiple genetic factors, studying these interactions is crucial. Bioinformatic approaches combined with statistical genetics have been used to investigate epistatic interactions involving ANK3. A notable finding is the significant interaction between ANK3 and KCNQ2, a gene encoding a voltage-gated potassium channel subunit. frontiersin.orgnih.gov This interaction is supported by biological evidence, as the ANK3 protein product, ankyrin-G, is known to direct the proper localization of KCNQ2/KCNQ3 channels to the axon initial segment of neurons. frontiersin.orgnih.gov Statistical analysis of GWAS data provided congruent evidence for this interaction in relation to bipolar disorder risk. frontiersin.orgnih.govresearchgate.net Other studies have also reported statistical epistasis between variants in ANK3 and genes involved in neuroplasticity and serotonin (B10506) biosynthesis, such as DISC1 and TPH2, in patients with affective disorders. tandfonline.com

Interacting GeneAssociated DisorderBasis of InteractionSource
KCNQ2Bipolar DisorderAnkyrin-G, the protein product of ANK3, physically interacts with and localizes KCNQ2/3 potassium channels at the axon initial segment. Statistical evidence from GWAS data supports a genetic interaction. frontiersin.orgnih.gov frontiersin.orgnih.govresearchgate.net
DISC1, TPH2, CRH, CLOCK, BDNF, SLC6A4Affective DisordersStatistical epistasis detected between variants in these genes and ANK3, suggesting a combined influence on disorder risk. tandfonline.com tandfonline.com

Animal Models for this compound Functional Studies

To move from genetic association to functional understanding, researchers rely on animal models, primarily mice. These models allow for the direct manipulation of the Ank3 gene (the mouse homolog of human ANK3) to study the consequences of altered Ankyrin-G function on cellular processes and behavior.

Knockout mouse models involve the inactivation or "knocking out" of a specific gene. In a constitutive knockout, the gene is inactivated in every cell of the organism from embryonic development. A conditional knockout (cKO), by contrast, allows for the gene to be inactivated in specific cell types or at a particular time.

Constitutive Heterozygous Knockout (Ank3+/-): Mice with one functional copy of the Ank3 gene (heterozygous) show a reduction of about 40-50% in Ankyrin-G expression. brown.eduresearchgate.net These mice exhibit distinct behavioral phenotypes, including reduced anxiety-like behaviors and hyperactivity. brown.edunih.gov Intriguingly, when subjected to chronic stress, these behavioral traits can switch to depression-like features, modeling the mood episodes seen in bipolar disorder. brown.edunih.gov Other studies with heterozygous mice have noted increased anxiety and specific neuroanatomical defects, such as a smaller cingulate cortex. researchgate.net

Conditional Knockout (Ank-G cKO): To study the role of ANK3 in the adult brain and avoid developmental effects, researchers have created conditional knockout mice where Ank3 is deleted specifically in forebrain pyramidal neurons during adulthood. pnas.orgkarger.com These Ank-G cKO mice display robust mania-like behaviors, such as hyperactivity and reduced anxiety, which are lessened by treatment with mood-stabilizing drugs like lithium. pnas.orgkarger.com Similar to heterozygous models, these mice can also exhibit a switch to "depression-like" behavior after repeated stress. pnas.org At the cellular level, these models show a loss of voltage-gated sodium and potassium channels from the axon initial segment and alterations in cortical synapses. pnas.orgnih.gov

Model TypeGenetic ModificationKey PhenotypesSource
Heterozygous Knockout (Ank3+/-)One copy of Ank3 gene inactivated system-wide.Reduced anxiety, hyperactivity, motivation for reward. brown.edunih.gov Transitions to depression-like behavior after chronic stress. brown.edu Some models show increased anxiety and neuroanatomical defects. researchgate.net brown.eduresearchgate.netnih.gov
Conditional Knockout (Ank-G cKO)Ank3 gene deleted in adult forebrain pyramidal neurons.Mania-like hyperactivity and reduced anxiety, reversible by lithium. pnas.orgkarger.com "Depression-like" behavior after social defeat stress. pnas.org Altered cortical microcircuitry and synaptic markers. pnas.orgnih.gov pnas.orgkarger.comnih.gov

The ANK3 gene produces multiple protein isoforms through alternative splicing, and these isoforms can have different functions. Transgenic and knock-in models are designed to study the effects of specific isoforms or mutations. A transgenic model involves introducing a new or altered gene, while a knock-in model involves replacing the endogenous gene with a modified version.

One of the first reported models specifically disrupted the brain-specific isoforms of Ank3. Mice completely lacking these isoforms suffered from progressive ataxia (impaired motor control) starting at an early age, which was linked to deficits in action potential firing in cerebellar Purkinje cells. d-nb.info Another approach created mice with a disruption of Ank3 exon 1b, an exon expressed in the cerebellum and forebrain inhibitory neurons. These mice showed some reduced anxiety at baseline but developed an anxiety- and depression-like phenotype after social isolation stress. karger.com More recently, a knock-in mouse model expressing a specific patient-identified mutation (Ank3 W1989R) has been generated to study the direct consequences of a human risk variant, though detailed findings are emerging. biorxiv.org These models are crucial for dissecting the precise roles of different Ankyrin-G isoforms and specific disease-associated mutations in brain function and behavior. d-nb.info

Behavioral Phenotyping and Neuroanatomical Characterization in Model Organisms

The investigation of ANK3's role in the central nervous system has been significantly advanced by the use of model organisms, particularly mice with genetic modifications of the Ank3 gene. These models allow for detailed behavioral phenotyping and neuroanatomical analysis, providing insights into how ANK3 dysfunction may contribute to neuropsychiatric disorders.

Behavioral studies on various Ank3 mouse models have revealed a complex and sometimes contrasting range of phenotypes, potentially reflecting the diverse functions of different Ankyrin-G isoforms. For instance, heterozygous knockout (Ank3+/-) mice, which have a reduced expression of the large Ankyrin-G isoforms, have been reported to exhibit increased anxiety-like behaviors in tests such as the open field, elevated plus maze, and social interaction tests. nih.govsonar.chresearchgate.net Conversely, other studies using different Ank3+/- models or viral-mediated RNA interference to reduce Ankyrin-G in the hippocampus have reported decreased anxiety and increased activity. brown.edu Mice with a homozygous conditional knockout of Ank3 in the adult forebrain (Ank-G cKO) display robust hyperactivity and reduced anxiety, behaviors reminiscent of mania. pnas.orgnih.govnih.gov This "mania-like" phenotype can be switched to a "depression-like" state following chronic social defeat stress. pnas.orgnih.gov The specific behavioral outcomes often depend on the precise genetic alteration, the brain region affected, and the environmental conditions, such as stress. brown.edunih.gov

Neuroanatomical characterization of these models has uncovered specific structural changes in the brain. Heterozygous knockout mice have been found to have a smaller cingulate cortex, granular retrosplenial cortex, primary motor cortex, and fimbria of the hippocampus. nih.govsonar.chresearchgate.netnih.gov In conditional knockout mice where Ankyrin-G is disrupted in adult forebrain pyramidal neurons, there is a significant loss of the protein at the axon initial segment (AIS). pnas.org This is accompanied by a dramatic reduction in markers for GABAergic cartridge synapses, which are inhibitory synapses from chandelier cells that target the AIS of pyramidal neurons, suggesting a disinhibition of cortical microcircuitry. pnas.org Immunohistochemical analysis confirms that Ankyrin-G deficiency leads to the loss of voltage-gated sodium and potassium channels at the AIS. pnas.org

Table 1: Summary of Behavioral Phenotypes in Ank3 Mouse Models
Ank3 ModelBehavioral TestObserved PhenotypeReference
Heterozygous Knockout (Ank3+/-)Open Field, Elevated Plus Maze, Social InteractionIncreased anxiety-like behavior nih.govsonar.ch
Heterozygous Knockout (Ank3+/-)Various psychiatric-related behavioral testsReduced anxiety, increased motivation for reward; transitions to depression-related features after chronic stress brown.edu
Ank3-1b Knockout (KO/KO and KO/+)Activity MonitoringHyperactivity (increased time and bouts of walking) researchgate.net
Conditional Forebrain Knockout (Ank-G cKO)Open Field, Elevated Plus MazeHyperactivity, reduced anxiety-like behaviors (mania-like) pnas.orgnih.gov
Conditional Forebrain Knockout (Ank-G cKO)Chronic Social Defeat StressSwitch from "mania-like" to "depression-like" phenotype nih.gov

Cellular and In Vitro Systems

Cellular and in vitro systems are indispensable for dissecting the molecular mechanisms underlying ANK3 function at a subcellular level. These models provide controlled environments to study protein interactions, synaptic function, and the direct consequences of ANK3 manipulation.

Primary Neuronal Cultures for Synaptic and Axonal Studies

Primary neuronal cultures, typically derived from the hippocampus or cortex of rodents, are a cornerstone for studying the role of Ankyrin-G in neuronal development and function. nih.gov These cultures allow for the detailed examination of the axon initial segment (AIS) and nodes of Ranvier, two structures where the large isoforms of Ankyrin-G (270 and 480 kDa) are highly concentrated. nih.govsonar.ch Studies using these cultures have established that Ankyrin-G is a master scaffold protein, essential for clustering voltage-gated ion channels, cell adhesion molecules, and cytoskeletal components at the AIS, which is the site of action potential initiation. nih.govnih.govmdpi.com

Research in cultured hippocampal neurons has shown that the assembly of the AIS is an intrinsically specified process that occurs even without glial signals. nih.gov Ankyrin-G is required for this assembly and for the proper localization of its binding partners like neurofascin-186 (NF186) and βIV-spectrin. nih.govnih.gov Furthermore, silencing Ankyrin-G expression in polarized neurons using RNA interference not only dismantles the AIS but also causes the axon to adopt dendritic characteristics, demonstrating that Ankyrin-G is crucial for maintaining neuronal polarity. nih.gov The 190 kDa isoform of Ankyrin-G has an emerging role in dendrites and dendritic spines, which can also be investigated in primary cultures. frontiersin.org

Induced Pluripotent Stem Cell (iPSC)-Derived Neurons and Organoids

The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the study of human genetic disorders. By reprogramming somatic cells (e.g., fibroblasts) from patients with ANK3 mutations into iPSCs, researchers can then differentiate them into neurons and brain organoids. umich.edu This "disease-in-a-dish" approach provides a model system that retains the patient's unique genetic background, which is crucial for studying complex disorders like bipolar disorder where ANK3 is a major risk gene. umich.edujpn.ca

Studies using iPSC-derived neurons from bipolar disorder patients have revealed alterations in neurodevelopmental processes, neuronal differentiation, and synaptic plasticity. jpn.cascispace.com For example, iPSCs from patients with bipolar disorder have shown altered expression of genes related to the Wnt pathway and neurodevelopment. jpn.ca A specific variant, ANK3 p.W1989R, found in patients with bipolar disorder, has been studied using iPSC-derived neurons to investigate its impact on GABAergic signaling and synapse formation, which are known to be deficient in the disorder. umich.edu These models offer a powerful platform to test the sufficiency of specific ANK3 variants to produce cellular deficits and to screen for potential therapeutic compounds.

Stable Cell Lines for Overexpression and Gene Silencing Studies

Stable cell lines, such as the murine hippocampal HT22 cell line or Madin-Darby Canine Kidney (MDCK) epithelial cells, are valuable tools for studying specific aspects of Ankyrin-G function in a simplified, homogenous system. springermedizin.derupress.org These lines can be genetically engineered to stably overexpress specific Ankyrin-G isoforms or to have Ank3 expression permanently knocked down.

Gene silencing, often achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), allows researchers to investigate the consequences of reduced Ankyrin-G levels. springermedizin.descbt.combiorxiv.org For example, in HT22 cells, siRNA-mediated silencing of Ank3 was shown to down-regulate the expression of the voltage-gated sodium channel Nav1.6 (Scn8a), confirming the role of Ankyrin-G in stabilizing this channel. springermedizin.de Overexpression studies, on the other hand, can help identify the domains of the Ankyrin-G protein required for specific functions, such as membrane targeting or protein-protein interactions. rupress.org These cell lines have been instrumental in demonstrating that Ankyrin-G palmitoylation is essential for its association with the plasma membrane. frontiersin.org

Table 2: Application of Stable Cell Lines in ANK3 Research
Cell LineExperimental ApproachKey FindingReference
Murine Hippocampal HT22 CellssiRNA-mediated gene silencingKnockdown of Ank3 leads to down-regulation of Nav1.6 (Scn8a) expression. springermedizin.de
MDCK Epithelial CellsGene silencing and overexpressionAnkyrin-G is required for the proper localization of βII-spectrin to the lateral membrane. rupress.org
Prostate Cancer (PCA) Cell LinessiRNA-mediated gene silencingSilencing ANK3 reduced cell proliferation but increased cell invasion. ANK3 regulates androgen receptor (AR) protein stability. nih.gov
Neonatal Rat Ventricular MyocytessiRNA-mediated gene silencingLoss of Ankyrin-G expression reduced intercellular adhesion and electrical coupling, and altered Connexin43 distribution. ahajournals.org

Biochemical Assays for Protein Interaction and Modification Analysis

Biochemical assays are fundamental to understanding the molecular network surrounding Ankyrin-G. Co-immunoprecipitation (Co-IP) from brain lysates or cultured cells followed by mass spectrometry or western blotting is a standard method to identify proteins that physically associate with Ankyrin-G. ahajournals.org These studies have identified a vast interactome, including ion channels (Nav1.6, Kv7), cell adhesion molecules (Neurofascin-186), and cytoskeletal proteins (βIV-spectrin). mdpi.comjneurosci.org

Assays are also employed to study post-translational modifications (PTMs) that regulate Ankyrin-G's function and localization. portlandpress.com Palmitoylation, the reversible attachment of fatty acids, has been shown to be a critical PTM. frontiersin.orgscilit.com Acyl-biotinyl exchange (ABE) assays can be used to detect palmitoylated proteins. Studies have shown that Ankyrin-G is palmitoylated at a specific cysteine residue (C70), and this modification is required for its stable localization at the plasma membrane in dendritic spines and at the AIS. frontiersin.orgportlandpress.comscilit.com Other PTMs like phosphorylation and ubiquitination are also being investigated for their role in modulating Ankyrin-G stability and interactions. portlandpress.comresearchgate.net For instance, Tubulin-binding domain-based (TUBE) pulldown assays can be used to isolate ubiquitinated proteins and have been applied to study Ankyrin-G ubiquitination. researchgate.net

Advanced Imaging and Electrophysiological Techniques

The study of Ankyrin-G has been greatly enhanced by the application of advanced microscopy and electrophysiology. Super-resolution imaging techniques, such as stochastic optical reconstruction microscopy (STORM), have overcome the diffraction limit of conventional microscopy, allowing researchers to visualize the nanoscale organization of Ankyrin-G. northwestern.edu These methods have revealed that Ankyrin-G forms periodic, ring-like structures along the AIS, spaced approximately 190 nm apart, in association with actin rings and spectrin (B1175318) tetramers. jneurosci.org In dendritic spines, super-resolution imaging has identified Ankyrin-G-containing "nanodomains" that are crucial for regulating synaptic structure and function. northwestern.edu The generation of knock-in mice expressing an Ankyrin-G-GFP fusion protein from the native Ank3 locus enables live imaging of the AIS and nodes of Ranvier in vitro and in vivo, facilitating studies of their dynamic plasticity. elifesciences.orgnih.govelifesciences.org

Electrophysiological techniques, particularly whole-cell patch-clamp recordings, are used to directly measure the functional consequences of ANK3 manipulation on neuronal excitability. biorxiv.orgbiologists.comelifesciences.org By recording from neurons in primary cultures, brain slices, or even in vivo, scientists can assess properties like action potential threshold, firing frequency, and ion channel currents. researchgate.netbiologists.com In Ank3 knockout or knockdown models, these recordings have confirmed the predicted deficits in action potential generation due to the loss of clustered sodium and potassium channels at the AIS. pnas.orgbiorxiv.org For example, deletion of the ankyrin-G-binding motif in KCNQ2/3 M-type potassium channels prevents their localization to the AIS and alters neuronal firing properties. biologists.com Combining these electrophysiological measurements with advanced imaging in the same cells provides a powerful approach to link structural changes at the AIS with functional deficits in neuronal output. nih.gov

High-Resolution Microscopy for Subcellular Localization

High-resolution microscopy techniques have been instrumental in elucidating the precise location of the this compound (Ankyrin-G) within cells. Super-resolution microscopy, including techniques like Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), has surpassed the limitations of conventional confocal microscopy to reveal nanoscale details of Ankyrin-G's distribution. nih.govpnas.orgelifesciences.org

These advanced imaging methods have demonstrated that Ankyrin-G is not uniformly distributed but forms distinct 'nanodomains'. nih.gov For instance, in neurons, Ankyrin-G is famously localized to the axon initial segment (AIS) and nodes of Ranvier, where it acts as a crucial scaffolding protein. pnas.orgmdpi.comuniprot.org Super-resolution studies have further refined this understanding by showing a periodic organization of Ankyrin-G within the AIS, with a spacing of approximately 190 nm, which corresponds to the underlying cytoskeletal structure. pnas.orgresearchgate.net

Beyond the AIS, high-resolution imaging has identified Ankyrin-G nanodomains in dendritic spines, specifically in the spine head and neck. nih.gov These findings suggest a broader role for Ankyrin-G in synaptic structure and function than previously appreciated. In cardiac myocytes, STORM has been used to quantify the co-localization of Ankyrin-G with ion channels at the intercalated disc, revealing close clustering distances. elifesciences.org The use of fluorescent protein tags, such as Green Fluorescent Protein (GFP) fused to Ankyrin-G, allows for live-cell imaging, enabling the tracking of Ankyrin-G dynamics in real-time in various experimental systems, from cell cultures to living animals. elifesciences.orgelifesciences.org

Table 1: Subcellular Localization of Ankyrin-G Determined by High-Resolution Microscopy

Cellular Component Specific Location Key Findings Citations
Neuron Axon Initial Segment (AIS) Forms periodic nanostructures with ~190 nm spacing, crucial for organizing ion channels. pnas.orgresearchgate.net
Nodes of Ranvier Scaffolds voltage-gated ion channels. uniprot.orgelifesciences.org
Dendritic Spines Localized in perisynaptic nanodomains in the spine head and neck. nih.gov
Somatodendritic Domain Forms micron-scale domains in extrasynaptic plasma membranes. pnas.org
Cardiac Myocyte Intercalated Disc (ICD) Co-localizes with and clusters Na+ and KATP channels. elifesciences.orgplos.org

Electrophysiological Recordings for Neuronal Excitability and Synaptic Transmission

Electrophysiological techniques, particularly whole-cell patch-clamp recordings, are fundamental for assessing the functional consequences of this compound expression and mutations on neuronal activity. elifesciences.orgelifesciences.org These methods allow for the direct measurement of key parameters of neuronal excitability, such as action potential (AP) threshold, firing frequency, and ion channel currents. scienft.comnih.gov

Studies utilizing these recordings have shown that Ankyrin-G is essential for normal neuronal excitability. For example, mouse models with mutations in the Ank3 gene exhibit increased pyramidal cell excitability. scienft.comnih.gov Conversely, introducing a GFP-tagged Ankyrin-G into neurons does not alter their basic excitatory properties, validating its use as a reliable reporter in functional studies. elifesciences.orgelifesciences.org

The role of Ankyrin-G in synaptic transmission has also been extensively investigated using electrophysiology. Knockdown of Ankyrin-G in cortical neurons leads to a reduction in the amplitude of miniature excitatory postsynaptic currents (mEPSCs), suggesting a role in regulating AMPA receptor function at synapses. nih.gov Similarly, mutations that disrupt the interaction between Ankyrin-G and the GABA-A receptor-associated protein (GABARAP) result in reduced frequency and amplitude of miniature inhibitory postsynaptic currents (mIPSCs) in cultured neurons and reduced inhibitory signaling in vivo. pnas.orgscienft.comnih.gov These findings highlight Ankyrin-G's critical role in maintaining both excitatory and inhibitory synaptic balance. scienft.com

Table 2: Electrophysiological Findings in ANK3/Ankyrin-G Studies

Experimental Model Key Electrophysiological Findings Implication Citations
Ank3 p.W1989R mutant mice Increased pyramidal cell excitability, reduced inhibitory GABAergic postsynaptic currents. Ankyrin-G is crucial for maintaining inhibitory/excitatory balance. scienft.comnih.gov
Ankyrin-G knockdown in cortical neurons Reduced mEPSC amplitude. Ankyrin-G is involved in AMPAR-mediated synaptic transmission. nih.gov
Ankyrin-G null neurons Reduced frequency and amplitude of GABA-A receptor-mediated mIPSCs. Giant Ankyrin-G is required for GABAergic synapse stability. pnas.org

Bioinformatics and Computational Biology Approaches

Protein-Protein Interaction Network Analysis

Bioinformatic analyses of protein-protein interaction (PPI) networks have been crucial in mapping the complex web of interactions involving the this compound. nih.gov Databases such as STRING and BioGRID provide comprehensive information on known and predicted interactions, which can be derived from various sources including experimental data (e.g., co-immunoprecipitation), text mining of scientific literature, and co-expression analyses. string-db.orgthebiogrid.org

These network analyses place Ankyrin-G as a central hub protein, interacting with a multitude of other proteins. mdpi.comresearchgate.net Key interactors identified through these networks include cytoskeletal proteins like spectrins (e.g., SPTBN1, SPTBN4), cell adhesion molecules (e.g., NFASC), and various ion channels (e.g., SCN5A). string-db.orgnih.gov A significant interaction partner is GABARAP, which is crucial for the stabilization of GABA-A receptors at synapses. pnas.orgstring-db.orgbiorxiv.org Computational tools like GeneMANIA can be used to construct interaction networks based on gene co-expression, co-localization, and other functional associations, further expanding the known interactome of ANK3. nih.govnih.gov These analyses not only confirm well-established interactions but also help in predicting novel binding partners and functional modules. nih.gov

Transcriptomic and Proteomic Profiling

Transcriptomic and proteomic approaches provide a global view of the changes in gene and protein expression associated with ANK3 function and dysfunction. Transcriptomic profiling, often using datasets from large consortia like The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project, has been used to assess ANK3 mRNA expression across different tissues and in disease states, such as various cancers. amegroups.orgnih.govproteinatlas.org These studies have revealed differential expression of ANK3 in several tumor types compared to normal tissues. amegroups.org

Proteomic analyses, including mass spectrometry-based approaches, have been employed to identify the components of protein complexes that include Ankyrin-G. mdpi.comresearchgate.net For instance, proteomic analysis of the axon initial segment has identified a large number of proteins that are part of the Ankyrin-G-based protein network. mdpi.com Quantitative proteomics can also reveal changes in the proteome following the manipulation of Ankyrin-G expression, providing insights into its downstream effects. Immunohistochemistry, as cataloged in resources like the Human Protein Atlas, provides data on the protein expression patterns of ANK3 across a wide range of human tissues and cell lines, complementing transcriptomic data. proteinatlas.orgfrontiersin.org

Pathway Enrichment Analysis and Systems Biology Integration

Pathway enrichment analysis is a powerful computational method used to identify biological pathways that are significantly enriched with genes or proteins from a dataset of interest, such as a list of ANK3 interactors or genes co-expressed with ANK3. nih.govnih.govamegroups.org This approach helps to elucidate the biological processes and molecular functions in which ANK3 is involved.

Gene Set Enrichment Analysis (GSEA) and analyses using tools like ShinyGO have shown that genes associated with ANK3 are enriched in pathways related to neurogenesis, Wnt signaling, nervous system development, and cell adhesion. amegroups.orgnih.govnih.gov In the context of cancer, ANK3-correlated genes have been found to be involved in pathways such as the peroxisome proliferator-activated receptor (PPAR) signaling pathway and lipid metabolism. nih.govnih.gov

By integrating data from PPI networks, transcriptomics, and proteomics with pathway analysis, a systems biology approach provides a holistic understanding of ANK3's role in the cell. This integrated analysis has been instrumental in linking ANK3 gene variants to the pathophysiology of neuropsychiatric disorders by highlighting its role in fundamental processes like the regulation of neuronal excitability and synaptic function. nih.govnih.gov Furthermore, this approach helps in understanding how perturbations in ANK3 can lead to widespread changes in cellular signaling and function, contributing to disease phenotypes. amegroups.org

Table 3: Chemical Compounds Mentioned

Compound Name
Green Fluorescent Protein (GFP)
AMPA receptor
GABA-A receptor
GABARAP
Na+ channel
KATP channel
spectrin
neurofascin
β-catenin
cadherin

Future Directions and Emerging Avenues in Ank3 Protein Research

Unraveling Isoform-Specific Functions and Pathological Contributions

The ANK3 gene gives rise to multiple protein isoforms through alternative splicing, with the most prominent in the brain being the 190, 270, and 480 kDa isoforms. biorxiv.orgpnas.org A key future direction is to dissect the distinct functions of these isoforms and their specific contributions to disease.

The larger 270 kDa and 480 kDa isoforms are well-known for their essential roles at the axon initial segment (AIS) and nodes of Ranvier, where they are crucial for clustering ion channels and maintaining neuronal polarity. biorxiv.orgnorthwestern.edu The 480 kDa isoform, in particular, is the primary organizer of the AIS, orchestrating the placement of voltage-gated sodium and potassium channels necessary for action potential initiation. pnas.org This isoform also plays a role in stabilizing GABAergic synapses. northwestern.edu In contrast, the 190 kDa isoform is primarily located in dendritic spines, where it is involved in maintaining their structure and function. biorxiv.orgpnas.orgnorthwestern.edu

Mutations and altered expression of different ANK3 isoforms have been linked to a range of neuropsychiatric and neurodevelopmental disorders, including bipolar disorder, schizophrenia, and autism spectrum disorder. northwestern.eduoup.comresearchgate.net For instance, variations in ANK3 that lead to altered expression of a specific brain isoform have been associated with bipolar disorder. researchgate.netfrontiersin.org Pathogenic variants in ANK3 can lead to a spectrum of clinical severities with both autosomal dominant and recessive inheritance patterns, suggesting isoform-specific consequences. researchgate.net Future research will need to focus on elucidating how specific isoforms contribute to the pathophysiology of these complex disorders. Understanding these isoform-specific roles will be critical for developing targeted therapeutic strategies. researchgate.net

ANK3 IsoformPrimary Location in NeuronsKnown FunctionsAssociated Pathologies
480 kDa Axon Initial Segment (AIS), Nodes of RanvierAIS organization, Clustering of voltage-gated ion channels, Stabilization of GABAergic synapses pnas.orgnorthwestern.eduBipolar Disorder, Schizophrenia northwestern.eduoup.com
270 kDa Axon Initial Segment (AIS), Nodes of RanvierAIS and Node of Ranvier structure and function biorxiv.orgBipolar Disorder, Schizophrenia northwestern.eduoup.com
190 kDa Dendritic Spines, Dendritic ShaftMaintenance of dendritic spine morphology and stability biorxiv.orgpnas.orgnorthwestern.eduBipolar Disorder, Autism Spectrum Disorder biorxiv.orgfrontiersin.org

Elucidating Novel ANK3 Protein Interaction Partners and Signaling Pathways

ANK3 functions as a scaffold, linking the cytoskeleton to various membrane proteins. genecards.orgontosight.ai A significant area of future research involves identifying novel interaction partners and further characterizing the signaling pathways ANK3 participates in.

ANK3 is known to interact with a variety of proteins, including:

Ion Channels : Voltage-gated sodium channels (Nav) and potassium channels (Kv), such as KCNQ2/3. wikipedia.orgfrontiersin.org

Cell Adhesion Molecules : Neurofascin. northwestern.edu

Cytoskeletal Proteins : Spectrin (B1175318) and microtubule-associated proteins. genecards.orgnih.gov

Signaling Molecules : Glycogen (B147801) synthase kinase 3 (GSK3) and Collapsin response mediator protein 2 (CRMP2). d-nb.info

Recent studies have identified new binding partners, such as the voltage-gated potassium channel Kv1.1 in the kidney, suggesting a role for ANK3 in renal magnesium handling. nih.gov In the heart, ANK3 interacts with the cardiac sodium channel Nav1.5. wikipedia.org The ankyrin repeat domains of the protein are known to be crucial for mediating these protein-protein interactions. frontiersin.org

Furthermore, ANK3 is implicated in several signaling pathways. It plays a role in regulating microtubule dynamics through the GSK3/CRMP2 signaling pathway. d-nb.info It has also been linked to the androgen receptor (AR) signaling pathway in the context of cancer. researchgate.net Future investigations into the ANK3 interactome and its associated signaling networks will likely uncover novel cellular functions and potential therapeutic targets for a variety of diseases.

Interacting Protein/MoleculeProtein ClassCellular Context/Function
Voltage-gated Sodium Channels (Nav)Ion ChannelNeuronal excitability, Cardiac conduction pnas.orgwikipedia.org
KCNQ2/KCNQ3Ion ChannelNeuronal resting potential, M-current frontiersin.org
Kv1.1Ion ChannelRenal magnesium transport nih.gov
NeurofascinCell Adhesion MoleculeAxon initial segment and node of Ranvier assembly northwestern.edu
β-spectrinCytoskeletal ProteinLinking membrane proteins to the cytoskeleton genecards.orgahajournals.org
GSK3 / CRMP2Signaling MoleculesMicrotubule dynamics, Neuronal development d-nb.info
Androgen Receptor (AR)Nuclear ReceptorCancer progression researchgate.net
E-cadherinCell Adhesion MoleculeEpithelial cell-cell adhesion frontiersin.org

Investigating the Dynamic Regulation of this compound Localization and Activity

The localization and activity of ANK3 are not static but are dynamically regulated by various cellular mechanisms. Understanding these regulatory processes is a key emerging avenue of research.

Post-translational modifications play a crucial role in modulating ANK3 function. Palmitoylation, the attachment of fatty acids to cysteine residues, has been shown to be critical for the localization and stability of the 190 kDa ANK3 isoform in dendritic spines. biorxiv.orgfrontiersin.org Specifically, palmitoylation of Cys70 stabilizes ANK3-190 at the plasma membrane. frontiersin.org Interestingly, lithium, a common mood stabilizer used in the treatment of bipolar disorder, can reduce the palmitoylation of ANK3-190, thereby increasing its mobility in dendritic spines. frontiersin.org Phosphorylation is another key regulatory mechanism. For example, TGF-β-induced phosphorylation of Usp9X stabilizes ANK3 and regulates dendritic spine development. northwestern.edu

The localization of ANK3 is also highly dynamic and responsive to cellular activity. Neuronal activity can promote the accumulation of ANK3 in distinct nanodomains within dendritic spines. nih.gov The axon initial segment, a structure critically dependent on ANK3, exhibits plasticity in response to changes in neural activity, suggesting a dynamic regulation of ANK3 at this site. nih.gov Future studies are needed to further explore the interplay between post-translational modifications, cellular signaling, and neuronal activity in controlling the precise localization and function of ANK3 isoforms.

Developing Advanced In Vivo and In Vitro Models for Mechanistic Dissection

The development and utilization of sophisticated model systems are essential for dissecting the complex mechanisms of ANK3 function.

In vivo models have been instrumental in understanding the physiological roles of ANK3. Conditional knockout mice, where Ank3 is deleted in specific cell types or at specific developmental stages, have been crucial. For example, deleting Ank3 in the forebrain of adult mice leads to alterations in cortical synapses and behaviors reminiscent of bipolar disorder. pnas.org Brain-specific knockout of Ank3 isoforms results in ataxia due to impaired Purkinje cell function. mit.edu Furthermore, mouse models with reduced brain-specific Ank3 expression have demonstrated psychiatric-related behaviors that can be reversed by lithium treatment. d-nb.info Drosophila models have also been employed to investigate the role of ANK3 in cognitive functions like short-term memory. oup.com

In vitro models, including primary neuronal cultures and neuronal cell lines like Neuro-2a, have been used to study the molecular and cellular functions of ANK3. nih.govd-nb.info These systems allow for detailed investigations into processes such as microtubule dynamics and the effects of specific mutations or knockdowns. nih.gov

Future research will benefit from the development of even more advanced models. This could include human-induced pluripotent stem cell (iPSC)-derived neurons from patients with ANK3 mutations, which would provide a powerful platform for studying disease mechanisms in a human-relevant context. The use of organoid models could also offer a more complex, three-dimensional system to study the role of ANK3 in neural development and circuit formation.

Exploring this compound's Role in Broader Biological Contexts Beyond the Nervous System

While much of the focus has been on its neuronal functions, ANK3 is expressed in a wide range of tissues, and its roles outside the nervous system are an expanding area of investigation. rupress.orgnih.gov

In the heart , ANK3 (ankyrin-G) is essential for normal cardiac function. It plays a critical role in cardiac excitability by targeting and regulating the cardiac voltage-gated sodium channel, Nav1.5, at the intercalated disc. wikipedia.orgahajournals.orgoup.com Disruption of the interaction between ANK3 and Nav1.5 can lead to Brugada syndrome, a cardiac arrhythmia. wikipedia.org Both canonical and giant isoforms of ankyrin-G are present in the myocardium. nih.gov

In skeletal muscle , ANK3 is required for the localization of dystrophin (DMD) and β-dystroglycan (betaDAG1) to the costamere, a critical component of the muscle cell cytoskeleton. uniprot.orguniprot.org

In the kidney , ANK3 is the major ankyrin isoform and is involved in the polarized distribution of integral membrane proteins. rupress.orgnih.gov It has been shown to interact with the Kv1.1 potassium channel and is implicated in the regulation of renal magnesium reabsorption. nih.govuniprot.org

ANK3 has also been increasingly implicated in cancer . In papillary thyroid carcinoma, ANK3 appears to have a tumor-suppressive role by inhibiting cell migration and invasion through the stabilization of E-cadherin. frontiersin.org In breast cancer, ANK3 expression has been associated with prognosis, particularly in androgen-receptor-positive tumors. researchgate.net Its role is also being investigated in other cancers, such as kidney renal clear cell carcinoma (KIRC). researchgate.netresearchgate.net The mechanisms appear to involve the regulation of key cellular processes like the epithelial-mesenchymal transition (EMT). frontiersin.orgresearchgate.net

Future research will undoubtedly continue to uncover the diverse functions of ANK3 in these and other tissues, potentially revealing its involvement in a wider array of human diseases and offering new therapeutic avenues.

Q & A

Q. What are the primary cellular functions of Ank3, and how do they relate to neuronal activity?

Ank3 (ankyrin-G) is a scaffold protein critical for maintaining membrane integrity by linking integral membrane proteins (e.g., ion channels, cell adhesion molecules) to the spectrin-actin cytoskeleton. In neurons, it localizes to the axon initial segment (AIS) and nodes of Ranvier, ensuring proper sodium channel clustering and action potential initiation . Its structural role in neuronal polarity and synaptic plasticity makes it essential for cognitive function and mood regulation .

Methodological Insight : Use immunohistochemistry or CRISPR-based knockout models to map Ank3 distribution in neuronal subtypes. Validate functional impacts via electrophysiology (e.g., patch-clamp recordings of sodium currents) .

Q. How is Ank3 implicated in bipolar disorder (BD), and what experimental approaches validate this association?

Genome-wide association studies (GWAS) link SNPs in ANK3 (e.g., rs10994336, rs1938526) to BD risk . These variants alter brain-specific transcripts, affecting Ank3 isoforms involved in AIS development and neuronal excitability. Reduced Ank3 expression in cerebellar tissues correlates with BD-associated SNPs, suggesting cis-regulatory effects .

Methodological Insight : Combine RNA-seq of post-mortem brain tissues (stratified by genotype) with luciferase reporter assays to test SNP effects on promoter activity. Use induced pluripotent stem cell (iPSC)-derived neurons to model isoform-specific dysfunction .

Q. What evidence supports Ank3's role in cancer progression, particularly in renal carcinoma (KIRC)?

Ank3 is downregulated in KIRC tumors compared to normal kidney tissues at mRNA and protein levels. Low Ank3 expression correlates with poor prognosis, advanced tumor stage, and reduced immune infiltration (e.g., CD8+ T cells) . Its tumor-suppressive functions include inhibiting epithelial-mesenchymal transition (EMT) and promoting apoptosis in prostate and thyroid cancers .

Methodological Insight : Leverage TCGA/CPTAC datasets for differential expression analysis (via GEPIA2 or UALCAN). Validate findings in vitro using siRNA knockdown followed by migration/invasion assays (e.g., Transwell) .

Advanced Research Questions

Q. How do alternative splicing and isoform diversity of Ank3 contribute to tissue-specific functions and disease mechanisms?

ANK3 generates ≥6 brain-specific isoforms via alternative promoters and splicing. For example, exon 1b- and 1e-derived transcripts encode N-terminal variants lacking ankyrin repeats, potentially altering membrane-binding properties . Isoform-specific deletions in mice result in divergent phenotypes: exon 1b loss impairs AIS assembly, while exon 1e loss affects dendritic spine morphology .

Methodological Insight : Employ RLM-RACE and long-read sequencing (e.g., PacBio) to resolve full-length isoforms. Use isoform-specific antibodies or tagged constructs to track localization and interaction partners .

Q. How can researchers reconcile contradictory findings on Ank3's clinical utility in psychiatric disorders?

While GWAS strongly implicate ANK3 in BD, its individual risk contribution is modest (odds ratio ~1.35). Clinical studies caution against standalone genetic testing due to low predictive power . However, functional studies in neuronal models highlight its role in sodium channel regulation, supporting its mechanistic relevance .

Methodological Insight : Conduct meta-analyses of GWAS cohorts to assess polygenic risk scores. Use patient-derived iPSC neurons to link specific variants to cellular phenotypes (e.g., aberrant firing patterns) .

Q. What methodologies are optimal for studying Ank3's post-translational modifications (PTMs) in neurodegenerative diseases like Alzheimer’s (AD)?

Ank3 undergoes O-GlcNAcylation, which is markedly reduced in AD brains. This PTM loss may destabilize membrane integrity, exacerbating Aβ trafficking defects . Quantitative proteomics (e.g., TMT labeling) combined with O-GlcNAc-specific antibodies can map site-specific modifications. CRISPR-edited cell lines (e.g., Ser/Thr→Ala mutants) can test functional consequences on cytoskeletal dynamics .

Q. How does Ank3 influence the tumor immune microenvironment, and what therapeutic implications does this hold?

In KIRC, Ank3 expression positively correlates with CD8+ T cell infiltration and interferon-γ signaling. Low Ank3 levels are associated with immunosuppressive markers (e.g., PD-L1), suggesting a role in immune evasion . Ank3 may regulate chemokine secretion or antigen presentation via cytoskeletal remodeling.

Methodological Insight : Perform spatial transcriptomics (e.g., GeoMx DSP) to map Ank3 expression within tumor-immune niches. Test combinatorial therapies targeting immune checkpoints in Ank3-low models .

Data Contradiction and Validation Strategies

Q. How should researchers address discrepancies in Ank3's reported roles across cancers?

While Ank3 acts as a tumor suppressor in KIRC and prostate cancer, its overexpression in glioblastoma promotes invasion. Context-dependent interactions with binding partners (e.g., β-spectrin vs. EGFR) may explain these disparities .

Methodological Insight : Use co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA) to identify tissue-specific interactomes. Validate findings in orthotopic tumor models .

Q. What strategies can resolve conflicting data on Ank3 isoform expression in BD?

Discrepancies arise from tissue-specific isoform usage (e.g., exon 1b in cerebellum vs. exon 1e in cortex) and technical variability in RNA-seq library preparation. Single-cell RNA-seq of BD patient brains can clarify regional and cellular expression patterns .

Multi-Omics and Emerging Tools

Q. How can multi-omics approaches elucidate Ank3's role in neurodevelopmental disorders?

Integrate epigenomic (ATAC-seq), transcriptomic (scRNA-seq), and proteomic (LC-MS/MS) data from Ank3 mutant models to identify dysregulated pathways (e.g., Wnt/β-catenin, synaptic vesicle cycling). Public resources like PsychENCODE provide brain-specific datasets for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.